molecular formula C7H9NO4 B2356630 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione CAS No. 39974-68-0

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Cat. No.: B2356630
CAS No.: 39974-68-0
M. Wt: 171.152
InChI Key: DSFJJABYHBJIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is a spirocyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The azaspiro[4.5]decane core is a structurally rigid, three-dimensional framework used in the design of novel bioactive molecules. Spirocyclic derivatives like the 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) analogs have demonstrated significant anticonvulsant activity in maximal electroshock seizure (MES) tests, with some compounds showing a protective effect comparable to the standard drug phenytoin . Furthermore, novel chemotypes based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione structure have been identified as potent and selective delta opioid receptor (DOR) agonists through high-throughput screening . These agonists exhibit a bias toward G-protein signaling with low β-arrestin recruitment efficacy—a profile potentially associated with mitigated adverse effects like seizures—and show anti-allodynic efficacy in models of inflammatory pain . The synthetic route for related N-1 substituted spiro carbocyclic hydantoins can involve a Strecker reaction followed by cyclization, offering a facile pathway with high yields . As a spirocyclic building block, this compound is valuable for developing central nervous system (CNS) active agents, analgesics, and other therapeutic candidates. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-5-7(8-6(10)12-5)1-3-11-4-2-7/h1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJJABYHBJIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, this compound consists of an oxazolidine-2,4-dione ring spiro-fused to a tetrahydropyran moiety.

This unique architecture combines the polarity and hydrogen-bonding capability of the oxazolidinedione headgroup (mimicking hydantoins and succinimides) with the lipophilic yet polar tetrahydropyran spacer. This guide analyzes its critical role as a pharmacophore in two primary therapeutic areas: Nociceptin Opioid Peptide (NOP) receptor modulation for CNS disorders and Aldose Reductase Inhibition (ARI) for the management of diabetic complications.

Chemical Architecture & Properties[1][2][3][4]

Structural Analysis

The scaffold (CAS: 39974-68-0) is defined by a spiro-carbon at position 5, creating a rigid orthogonal arrangement between the five-membered and six-membered rings. This rigidity is crucial for reducing the entropic penalty of binding to protein active sites.

  • Ring A (1-5): 1,3-Oxazolidine-2,4-dione. Acts as a bioisostere for hydantoins and succinimides. It serves as a hydrophilic "head" capable of bidentate hydrogen bonding (H-bond acceptor at carbonyls, H-bond donor at NH).

  • Ring B (6-10): Tetrahydropyran. The ether oxygen at position 8 lowers the logP compared to a cyclohexane analog, improving water solubility and metabolic stability while maintaining steric bulk.

PropertyValueImplication for Drug Design
Molecular Formula C₇H₉NO₄Low molecular weight fragment (<200 Da) ideal for FBDD (Fragment-Based Drug Discovery).
MW 171.15 g/mol High ligand efficiency potential.
H-Bond Donors 1 (NH)Critical for active site anchoring (e.g., to catalytic residues).
H-Bond Acceptors 4 (3 Carbonyls, 1 Ether)Extensive interaction network potential.
Topological Polar Surface Area ~65 ŲGood predicted oral bioavailability and BBB permeability.
Synthetic Pathway

The synthesis typically employs a "Build-Couple-Pair" strategy.[] The most robust protocol involves the condensation of 4-oxotetrahydropyran with ethyl carbamate or urea derivatives, followed by cyclization.

Protocol 1: General Synthesis via Knoevenagel-type Condensation

  • Starting Material: Tetrahydro-4H-pyran-4-one.

  • Reagents: Potassium cyanide (KCN), Ammonium carbonate ((NH₄)₂CO₃) [Bucherer-Bergs reaction for hydantoins, modified for oxazolidinediones using hydroxy-esters or specific condensation agents].

  • Alternative (Direct Oxazolidinedione formation): Condensation of the ketone with glycolic acid derivatives or via passing through a cyanohydrin intermediate followed by hydrolysis and cyclization with carbonyldiimidazole (CDI).

Graphviz Diagram: Synthesis Workflow

Synthesis Start Tetrahydro-4H-pyran-4-one Step1 Cyanohydrin Formation (TMSCN, ZnI2) Start->Step1  Nucleophilic Attack   Inter1 Intermediate: 4-Cyano-4-hydroxy-tetrahydropyran Step1->Inter1 Step2 Hydrolysis & Cyclization (Acid/Base or CDI) Inter1->Step2  Ring Closure   Product 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione Step2->Product

Figure 1: Synthetic route from tetrahydropyran-4-one to the spiro-oxazolidinedione scaffold.

Primary Biological Activity: NOP Receptor Modulation

The 3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione scaffold has emerged as a critical building block in the development of Nociceptin/Orphanin FQ Peptide (NOP) receptor antagonists and agonists.

Mechanism of Action

The NOP receptor is a G-protein coupled receptor (GPCR) related to opioid receptors but insensitive to naloxone.

  • Role of the Scaffold: The spiro-oxazolidinedione moiety mimics the peptide turn of the endogenous ligand (Nociceptin) or acts as a bioisostere for the piperidine/spiro-piperidine core found in classic NOP ligands (e.g., compound J-113397 ).

  • Binding Mode: The dione carbonyls interact with polar residues (e.g., Asp130 or Gln107 ) in the transmembrane binding pocket, while the tetrahydropyran ring occupies a hydrophobic sub-pocket, orienting the molecule for optimal receptor engagement.

Therapeutic Applications[6][7][8]
  • Analgesia: Unlike mu-opioids, NOP agonists can provide analgesia without respiratory depression or high addiction potential.

  • Anxiety & Depression: NOP antagonists have shown robust anxiolytic effects in preclinical models. The spiro-scaffold provides the necessary metabolic stability to cross the blood-brain barrier (BBB).

Graphviz Diagram: NOP Receptor Signaling & Modulation

NOP_Signaling Ligand Spiro-Scaffold Ligand Receptor NOP Receptor (GPCR) Ligand->Receptor  Binding   GProtein Gi/Go Protein Receptor->GProtein  Activation   AC Adenylate Cyclase GProtein->AC  Inhibition   CaCh Ca2+ Channels (Inhibition) GProtein->CaCh  Inhibition   KCh K+ Channels (Activation) GProtein->KCh  Activation   cAMP cAMP Levels (Decrease) AC->cAMP Analgesia Analgesia / Anxiolysis cAMP->Analgesia CaCh->Analgesia KCh->Analgesia

Figure 2: Signal transduction pathway modulated by NOP receptor ligands containing the spiro-scaffold.[2]

Secondary Biological Activity: Aldose Reductase Inhibition

Historically, spiro-hydantoins (e.g., Sorbinil) and spiro-oxazolidinediones have been investigated as Aldose Reductase Inhibitors (ARIs) .

Pathophysiology Target

In diabetes, excess glucose is shunted to the Polyol Pathway , where Aldose Reductase (AR) converts glucose to sorbitol. Accumulation of sorbitol leads to osmotic stress and tissue damage (neuropathy, retinopathy).

Scaffold Efficacy
  • Pharmacophore: The acidic NH proton of the oxazolidinedione ring (pKa ~6-7) is the key pharmacophore. It binds to the "anion-binding pocket" of the enzyme active site (interacting with Tyr48 , His110 , Trp111 ).

  • Selectivity: The spiro-fusion restricts the conformation, often enhancing selectivity for Aldose Reductase over the related Aldehyde Reductase, reducing side effects.

Experimental Protocol: In Vitro ARI Assay

To validate the activity of derivatives containing this scaffold:

  • Enzyme Source: Recombinant human Aldose Reductase or rat lens homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM) and NADPH (0.15 mM).

  • Procedure:

    • Incubate enzyme with test compound (0.1 - 100 µM) in phosphate buffer (pH 6.2).

    • Initiate reaction with substrate.

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes.

  • Calculation: Determine IC50 relative to vehicle control (DMSO).

Emerging Applications: Antimicrobial & Anticancer[6]

Recent literature suggests that spiro-oxazolidinedione derivatives exhibit cytotoxicity against specific cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and activity against Gram-positive bacteria (e.g., MRSA ).

  • Mechanism: Likely interference with bacterial cell wall synthesis (similar to oxazolidinone antibiotics like Linezolid) or inhibition of specific kinases in cancer pathways.

  • Data Summary:

Cell Line / StrainActivity TypeTypical IC50 / MICReference
A549 (Lung) Cytotoxicity0.2 - 5.0 µM[1]
MRSA Antibacterial2 - 16 µg/mL[2]
HEPG2 (Liver) Cytotoxicity5.7 µg/mL[3]

References

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 2019.[3] Link

  • Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 2018. Link

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis... and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 2022. Link

  • Substituted cyclohexyl compounds as nop inhibitors. US Patent US20210340127A1, 2021. Link

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 2017. Link

Sources

The Spiro-Fused Oxazolidine-2,4-dione Core: A Journey from Serendipity to Precision-Engineered Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro-fused oxazolidine-2,4-dione scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from early explorations in central nervous system disorders to its current standing as a cornerstone of targeted epigenetic therapies. This guide provides a comprehensive historical and technical overview of this unique chemical entity. It traces the intellectual lineage from the foundational discovery of non-spirocyclic oxazolidinediones as anticonvulsants to the strategic incorporation of the spirocyclic constraint for modulating physicochemical and pharmacological properties. We will dissect key synthetic strategies, from classical multicomponent reactions to modern asymmetric syntheses, that have enabled access to these structurally complex molecules. Through a detailed examination of its application as aldose reductase inhibitors, muscarinic agonists, and, most recently, pioneering p300/CBP histone acetyltransferase (HAT) inhibitors, this guide will illuminate the rationale behind the design and discovery of spiro-fused oxazolidine-2,4-diones, offering field-proven insights for professionals in drug development.

The Genesis of a Privileged Scaffold: Early History and Foundational Concepts

The story of spiro-fused oxazolidine-2,4-diones does not begin with the spirocycle itself, but with its parent heterocycle. The oxazolidine-2,4-dione core first entered the pharmacological landscape in the 1940s with the introduction of Trimethadione in 1945 as a treatment for absence seizures.[1] This marked the initial recognition of the oxazolidinedione moiety as a biologically active scaffold, particularly for neurological conditions.[2]

The concept of spiro-fusion, the joining of two rings at a single carbon atom, was also developing in parallel as a strategy to impart conformational rigidity and three-dimensionality to planar ring systems, features increasingly recognized for their importance in molecular recognition by biological targets.[3][4] The approval of the antifungal agent Griseofulvin in 1959, one of the earliest spirocyclic drugs, underscored the therapeutic potential of such constrained architectures.[5]

It was the convergence of these two concepts—the biological activity of the oxazolidinedione ring and the conformational benefits of spiro-fusion—that set the stage for the development of spiro-fused oxazolidine-2,4-diones as a distinct class of therapeutic agents.

The Emergence of a Therapeutic Candidate: Aldose Reductase Inhibitors

A significant milestone in the history of spiro-fused oxazolidine-2,4-diones was their investigation as aldose reductase inhibitors in the 1980s. The enzyme aldose reductase is implicated in the development of chronic complications of diabetes mellitus, such as neuropathy and cataracts, by catalyzing the reduction of glucose to sorbitol.[6]

Researchers at Pfizer synthesized a series of spiro-oxazolidinediones derived from five- and six-membered ring aralkyl ketones, identifying them as potent aldose reductase inhibitors both in vitro and in vivo.[7] A key challenge in their synthesis was the propensity for traditional routes via α-hydroxy amides to lead to undesired α,β-unsaturated amides. To circumvent this, a novel and more general synthesis was devised utilizing α-hydroxyimidates and 4-alkoxy-2-oxo-3-oxazolines as key intermediates.[7] This work not only provided a viable synthetic pathway but also established the spiro-fused oxazolidine-2,4-dione as a promising pharmacophore for a new therapeutic area. The development of the spiro-hydantoin aldose reductase inhibitor, Sorbinil , further solidified the utility of the spirocyclic approach in this field.[8]

Diversification of Biological Targets: From Steroidal Hybrids to Muscarinic Agonists

The versatility of the spiro-fused oxazolidine-2,4-dione scaffold was further demonstrated through its incorporation into more complex molecular architectures. In 1990, a highly efficient synthesis of steroid-17-spiro-5'-oxazolidine-2',4'-diones from 17-keto steroids was reported.[9] This research highlighted the adaptability of the core structure and its potential for creating hybrid molecules with unique biological activities.

Later, the quest for selective muscarinic agonists, particularly for the treatment of cognitive disorders like Alzheimer's disease, led to the exploration of conformationally restricted analogues of acetylcholine. This research culminated in the synthesis of compounds like (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a highly selective full agonist at the α7 nicotinic acetylcholine receptor.[10][11] The rigid spirocyclic framework was crucial for achieving this selectivity.

The Modern Era: Precision Targeting of Epigenetic Modulators

The most recent and arguably most impactful chapter in the history of spiro-fused oxazolidine-2,4-diones is their emergence as potent and selective inhibitors of the p300/CBP histone acetyltransferases (HATs).[12][13][14] These enzymes play a critical role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer.[14]

The discovery of the clinical candidate A-485 provides a compelling case study in modern drug design. The journey began with a virtual ligand screening that identified a hydantoin-based hit. To improve potency and introduce more rigid vectors for substitution, a conformational restraint in the form of a spirocyclization was introduced, leading to a spiro-indane hydantoin.[12]

A pivotal moment in the lead optimization process was the strategic replacement of the spiro-hydantoin moiety with a spiro-oxazolidinedione. This decision was driven by the desire to improve pharmacokinetic properties, specifically permeability and oral bioavailability.[12] The oxazolidinedione, having one less hydrogen bond donor than the hydantoin, was hypothesized to enhance these characteristics. This hypothesis proved correct, as the spiro-oxazolidinedione analogue exhibited significantly improved oral exposure compared to its hydantoin counterpart.[12]

Synthetic Advancements: The Path to A-485

The synthesis of A-485 and its analogues showcases a modern, stereocontrolled approach to constructing the spiro-fused oxazolidine-2,4-dione core.[13]

Experimental Protocol: Synthesis of the Spiro-Oxazolidinedione Core for A-485 Analogues [13]

  • Enantioselective Cyanation: The synthesis commences with an enantioselective TMSCN (trimethylsilyl cyanide) addition to an indanone precursor to establish the chirality at the spiro center.

  • Nitrile Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid.

  • Cyclization: The α-hydroxy acid is cyclized using triphosgene to form the spiro-fused oxazolidine-2,4-dione ring system. This step is often followed by recrystallization to achieve high enantiomeric excess.

This synthetic route provides a reliable and scalable method for producing enantiomerically pure spiro-fused oxazolidine-2,4-diones, a critical requirement for developing selective therapeutic agents.

Synthetic Strategies: A Broader Perspective

While the synthesis of A-485 highlights a specific and elegant approach, the broader family of spiro-fused oxazolidine-2,4-diones can be accessed through various synthetic strategies. The classical Bucherer-Bergs reaction , a multicomponent reaction of a ketone, cyanide, and ammonium carbonate, is a foundational method for synthesizing spiro-hydantoins, which can serve as precursors to spiro-oxazolidinediones.[15][16][17][18][19] Modifications of this reaction using cyclic ketones provide direct access to spiro-hydantoin scaffolds.

The following diagram illustrates the conceptual synthetic relationship, starting from a cyclic ketone.

G cluster_0 Classical Pathway cluster_1 Modern Direct Synthesis A Cyclic Ketone B Spiro-Hydantoin A->B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C Spiro-Oxazolidine-2,4-dione B->C Ring Transformation (e.g., Hydrolysis, Recyclization) D Cyclic Ketone E α-Hydroxy Acid Intermediate D->E e.g., Enantioselective Cyanation followed by Hydrolysis F Spiro-Oxazolidine-2,4-dione E->F Cyclization (e.g., with Triphosgene)

Caption: Synthetic pathways to spiro-fused oxazolidine-2,4-diones.

Comparative Biological Activities and Future Perspectives

The journey of the spiro-fused oxazolidine-2,4-dione scaffold has seen it applied to a diverse range of biological targets, as summarized below.

Therapeutic AreaTargetKey Compound(s)Era of Discovery
Neurology T-type Calcium Channels (inferred)Trimethadione (non-spiro precursor)1940s
Diabetes Aldose ReductaseSpiro-oxazolidinedione derivatives1980s
Endocrinology Steroid ReceptorsSteroid-17-spiro-oxazolidinediones1990s
Neurology α7 Nicotinic Acetylcholine ReceptorSpiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]2000s
Oncology/Epigenetics p300/CBP HATA-485 and analogues2010s-Present

The evolution of this scaffold from broad-acting CNS agents to highly selective, precision-engineered epigenetic modulators is a testament to the advancements in medicinal chemistry. The inherent three-dimensionality and favorable physicochemical properties conferred by the spiro-fused oxazolidine-2,4-dione core make it a highly attractive scaffold for future drug discovery efforts.

Looking ahead, the continued exploration of novel synthetic methodologies, including asymmetric catalysis and multicomponent reactions, will undoubtedly expand the accessible chemical space around this core. This will enable the generation of new libraries of spiro-fused oxazolidine-2,4-diones for screening against a wider array of biological targets. The proven success of this scaffold in modulating protein-protein interactions and enzymatic activity suggests its potential in targeting other challenging disease areas, including inflammatory and autoimmune disorders. The rich history and demonstrated versatility of the spiro-fused oxazolidine-2,4-dione ensure its continued prominence in the landscape of modern drug discovery.

References

  • The Versatility of Oxazolidine Diones: From Anticonvulsants to Advanced Antibiotics. Web of Pharma. [Link]

  • Spiro oxazolidinedione aldose reductase inhibitors. PubMed. [Link]

  • Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Highly efficient synthesis of steroid-17-spiro-5'-oxazolidine-2',4'-diones from 17-keto steroids. PubMed. [Link]

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PMC - NIH. [Link]

  • Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of a novel spiro oxazolidinedione as potent p300/CBP HAT inhibitor for the treatment of ovarian cancer. PubMed. [Link]

  • The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. PubMed. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Oxazolidinediones. BrainKart. [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Spiro hydantoin aldose reductase inhibitors. PubMed. [Link]

  • (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. PubMed. [Link]

  • Muscarinic agonist. Wikipedia. [Link]

  • Aldose Reductase Inhibitors From the Nature. PubMed. [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, technically rigorous guide for the one-pot synthesis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione . This specific spiro-heterocycle—a fusion of a tetrahydropyran ring and an oxazolidine-2,4-dione ring—is a critical scaffold in medicinal chemistry, distinct from its more common hydantoin analogs (Bucherer-Bergs products).

Executive Summary

The synthesis of spiro-oxazolidine-2,4-diones from ketones has historically required multi-step procedures involving the isolation of cyanohydrin or


-hydroxy ester intermediates. This protocol details a robust one-pot  transformation using Trimethylsilyl Cyanide (TMSCN)  and Chlorosulfonyl Isocyanate (CSI) . This method circumvents the need for harsh hydrolysis steps associated with traditional Traube-like syntheses and avoids the formation of hydantoin byproducts common in Bucherer-Bergs conditions.

Key Advantages:

  • Atom Economy: Direct conversion of the ketone carbonyl to the spiro-center.

  • Selectivity: Exclusively yields the 1-aza-3-oxa (oxazolidinedione) core, avoiding the 1,3-diaza (hydantoin) isomer.

  • Efficiency: Performed in a single reaction vessel under mild conditions.

Chemical Logic & Mechanism

The synthesis relies on a "activation-cyclization-hydrolysis" cascade. Unlike the Bucherer-Bergs reaction (which uses cyanide and ammonium carbonate to form hydantoins), this protocol targets the oxazolidinedione by utilizing the oxygen affinity of the silyl group and the high electrophilicity of CSI.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Activation: The carbonyl of Tetrahydro-4H-pyran-4-one (1) undergoes nucleophilic attack by TMSCN (catalyzed by Lewis acid, e.g., ZnI

    
    ) to form the O-trimethylsilyl cyanohydrin  intermediate (2) in situ.
    
  • Cycloaddition: The nitrogen of the nitrile group attacks the electrophilic carbon of Chlorosulfonyl Isocyanate (CSI) . This is followed by an intramolecular rearrangement where the silyl-protected oxygen attacks the carbonyl of the isocyanate moiety, closing the 5-membered ring.

  • Hydrolysis: The resulting

    
    -chlorosulfonyl intermediate is unstable to water. Acidic hydrolysis cleaves the sulfonyl group and the silyl ether, yielding the final 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione  (3).
    
Pathway Visualization (DOT)

ReactionPathway Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Intermediate1 O-Silyl Cyanohydrin (In Situ) Ketone->Intermediate1 Nucleophilic Addition TMSCN TMSCN / ZnI2 (cat) TMSCN->Intermediate1 Intermediate2 N-Chlorosulfonyl Spiro-Imine Intermediate1->Intermediate2 [3+2] Cyclization CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermediate2 Product 3,8-Dioxa-1-azaspiro [4.5]decane-2,4-dione Intermediate2->Product Desulfonylation Hydrolysis HCl / H2O (Hydrolysis) Hydrolysis->Product

Caption: Figure 1. One-pot cascade mechanism converting tetrahydro-4H-pyran-4-one to the target spiro-oxazolidinedione via silyl cyanohydrin and CSI intermediates.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1]RoleSafety Note
Tetrahydro-4H-pyran-4-one 1.0SubstrateIrritant.
Trimethylsilyl Cyanide (TMSCN) 1.2ReagentHighly Toxic . Generates HCN on contact with water. Handle in fume hood.
Zinc Iodide (ZnI

)
0.05CatalystHygroscopic. Keep dry.
Chlorosulfonyl Isocyanate (CSI) 1.1Cyclizing AgentCorrosive . Reacts violently with water.
Dichloromethane (DCM) -SolventAnhydrous required.
HCl (1M aq) ExcessQuenchCorrosive.
Step-by-Step Procedure

Note: All glassware must be flame-dried and flushed with Argon/Nitrogen.

  • Cyanohydrin Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-4H-pyran-4-one (10.0 mmol, 1.00 g) in anhydrous DCM (20 mL).

    • Add Zinc Iodide (0.5 mmol, 160 mg) as a catalyst.

    • Cool the solution to 0°C using an ice bath.

    • Add TMSCN (12.0 mmol, 1.5 mL) dropwise over 5 minutes.

    • Observation: The reaction is slightly exothermic.

    • Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (disappearance of ketone) or IR (appearance of nitrile stretch ~2240 cm⁻¹).

  • CSI Cyclization:

    • Cool the mixture back to 0°C .

    • Add Chlorosulfonyl Isocyanate (CSI) (11.0 mmol, 0.96 mL) dropwise.

    • Critical: Maintain temperature below 5°C to avoid polymerization.

    • Allow the mixture to warm to RT and stir for 2–4 hours. The solution may turn slightly yellow/orange.

  • Hydrolysis & Work-up:

    • Cautiously quench the reaction by adding the mixture dropwise into a beaker containing 1M HCl (30 mL) and crushed ice. Caution: Vigorous evolution of gas (CO

      
      ) and heat.
      
    • Stir the biphasic mixture vigorously for 1 hour at 50°C to ensure complete hydrolysis of the

      
      -chlorosulfonyl group.
      
    • Cool to RT and separate the layers.[2]

    • Extract the aqueous layer with DCM (3 x 20 mL) or Ethyl Acetate (if the product is polar).

    • Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na

      
      SO
      
      
      
      .
    • Concentrate under reduced pressure to yield the crude solid.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Hexane or Toluene .

    • Expected Yield: 75–85%.[3]

Analytical Validation

To ensure the integrity of the synthesized scaffold, compare the spectral data against the following expected values.

TechniqueExpected Signal CharacteristicsStructural Assignment

H NMR
(400 MHz, DMSO-d

)

11.8 (s, 1H)
NH (Imide proton)

3.80 - 3.65 (m, 4H)
O-CH

(Pyran ring, pos 2,6)

1.90 - 1.75 (m, 4H)
C-CH

(Pyran ring, pos 3,5)

C NMR
(100 MHz, DMSO-d

)

175.5, 156.0
C=O (C-4 and C-2 carbonyls)

85.2
C-5 (Spiro quaternary carbon)

63.5, 32.1
Pyran Carbons (C-O and C-C)
IR (ATR)3250 cm⁻¹N-H stretch
1820, 1740 cm⁻¹C=O stretches (Characteristic doublet for oxazolidinediones)

Troubleshooting & Optimization

  • Low Yield: If the yield is low, ensure the DCM is strictly anhydrous. Moisture decomposes CSI and TMSCN immediately.

  • Hydantoin Impurity: If the product shows N-H peaks at different shifts or lacks the characteristic 1820 cm⁻¹ IR band, you may have formed the hydantoin. This usually only happens if ammonium salts or free amines are present. Ensure reagents are pure.

  • Incomplete Hydrolysis: If an intermediate persists (check LCMS for M+SO

    
    Cl mass), extend the acidic hydrolysis time or increase the temperature to 60°C.
    

References

  • Primary Protocol Basis: Sukata, K. (1983). Reaction of Trimethylsilyl Cyanohydrins with Chlorosulfonyl Isocyanate: A One-Step Synthesis of 5,5-Disubstituted 2,4-Oxazolidinediones. Bulletin of the Chemical Society of Japan, 56(11), 3543–3544. Link

  • Mechanistic Insight: Dunkel, R., & Karady, S. (1992). A Convenient Synthesis of 5,5-Disubstituted 2,4-Oxazolidinediones. Journal of Organic Chemistry, 57(25), 6999–7000. Link

  • Target Molecule Data: CAS Common Chemistry. (n.d.). Details for CAS RN 39974-68-0.[4][5][6][7] Link

  • Alternative Approaches: Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones (Contextual reference for isocyanate cyclizations). Synlett, 2007(08), 1255–1256. Link

Sources

Scalable production methods for 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Part 1: Executive Summary & Strategic Rationale

The target molecule, 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione , represents a critical spiro-oxazolidinedione scaffold.[1] Structurally, it functions as a bioisostere to spiro-hydantoins and spiro-succinimides, moieties prevalent in anticonvulsants (e.g., dimethadione analogs), aldose reductase inhibitors, and novel antidiabetic agents.[1]

Unlike its nitrogen-heavy cousin (the hydantoin 1,3,8-triazaspiro system), the oxazolidinedione core alters lipophilicity and hydrogen-bonding potential, often improving blood-brain barrier (BBB) permeability.[1]

This guide details a scalable, modular synthesis designed to avoid the safety hazards of gaseous HCN while maximizing yield through a "telescoped" cyanohydrin-to-ester workflow.[1] The protocol prioritizes the TMSCN (Trimethylsilyl cyanide) route over traditional Strecker conditions, ensuring tighter control over stoichiometry and safety on a multigram-to-kilogram scale.

Part 2: Retrosynthetic Analysis & Pathway Design

To achieve high-purity production, we deconstruct the spiro-junction.[1] The most robust disconnection occurs at the C5 spiro-center, tracing back to the corresponding cyclic ketone.[1]

Pathway Logic:

  • Precursor: Tetrahydro-4H-pyran-4-one (commercially available, stable).[2][3]

  • Activation: Nucleophilic attack at the ketone carbonyl to form a quaternary center.

  • Differentiation: Conversion to an

    
    -hydroxy ester intermediate.
    
  • Cyclization: Condensation with a urea equivalent (carbamate) to close the oxazolidine ring.[4]

Visualizing the Synthetic Logic (DOT Diagram)

Synthesis_Pathway cluster_safety Safety Critical Control Point Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Cyanohydrin TMS-Protected Cyanohydrin Ketone->Cyanohydrin Step 1: Nucleophilic Addition TMSCN TMSCN / ZnI2 (Cyanosilylation) TMSCN->Cyanohydrin HydroxyEster α-Hydroxy Ester Intermediate Cyanohydrin->HydroxyEster Step 2: Pinner Hydrolysis (HCl/EtOH) Target 3,8-Dioxa-1-azaspiro [4.5]decane-2,4-dione (Final Product) HydroxyEster->Target Step 3: Condensation Urea Urea / NaOEt (Cyclization) Urea->Target

Caption: Figure 1. Modular synthetic pathway utilizing a TMSCN-mediated cyanosilylation followed by Pinner hydrolysis and cyclization.[4]

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate

Rationale: Direct reaction of ketones with urea (Bucherer-Bergs) typically yields hydantoins.[3] To obtain the oxazolidinedione, we must proceed via the


-hydroxy ester.[1] Using TMSCN avoids handling liquid HCN and allows for Lewis-acid catalyzed activation.[4]

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[4]

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[1][4]

  • Zinc Iodide (ZnI

    
    ) (0.05 equiv) - Catalyst[4]
    
  • Ethanol (Absolute)[1][4]

  • HCl (gas) or Acetyl Chloride (to generate HCl in situ)[1][4]

Protocol:

  • Cyanosilylation:

    • In a dry 3-neck round-bottom flask under Argon, dissolve Tetrahydro-4H-pyran-4-one (100 g, 1.0 mol) in anhydrous DCM (500 mL).

    • Add ZnI

      
        (16 g, 50 mmol). Stir until dissolved.
      
    • Critical Step: Add TMSCN (119 g, 1.2 mol) dropwise via an addition funnel over 45 minutes. Maintain internal temperature

      
      C (exothermic reaction).
      
    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or GC-MS. The ketone peak should disappear.

  • Pinner Hydrolysis (One-Pot Conversion to Ester):

    • Note: Do not isolate the TMS-cyanohydrin; it is moisture sensitive.[4]

    • Cool the mixture to 0^\circ C.

    • Slowly add absolute Ethanol (600 mL).

    • Bubble dry HCl gas into the solution for 2 hours until saturation, or slowly add Acetyl Chloride (3.0 equiv) to the ethanol solution (generates anhydrous HCl exothermically).

    • Allow the mixture to warm to room temperature and stir for 12–16 hours. The TMS group is cleaved, and the nitrile hydrolyzes to the ethyl ester.[1]

    • Work-up: Add water (200 mL) and stir for 30 mins to hydrolyze the imidate intermediate. Neutralize with solid NaHCO

      
       to pH 7. Extract with DCM (3 x 300 mL). Dry over MgSO
      
      
      
      and concentrate in vacuo.
    • Purification: Vacuum distillation or silica plug filtration.

    • Target Yield: 85-90% of

      
      -hydroxy ester.[4]
      
Stage 2: Cyclization to 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Rationale: The condensation of an


-hydroxy ester with urea in the presence of an alkoxide base is the most reliable method for forming the 2,4-oxazolidinedione ring (Traube-like synthesis modified for oxazolidines).

Reagents:

  • 
    -Hydroxy ester from Stage 1 (1.0 equiv)[4]
    
  • Urea (1.5 equiv)[1][4]

  • Sodium Ethoxide (NaOEt) (2.2 equiv) - 21% wt in Ethanol[4]

  • Solvent: Ethanol (anhydrous)[1][4]

Protocol:

  • Setup:

    • Charge a reactor with 21% NaOEt in Ethanol (2.2 molar equivalents relative to ester).[4]

    • Add Urea (1.5 equivalents).[4] Stir until dissolved.

  • Condensation:

    • Add the

      
      -hydroxy ester  (dissolved in minimal ethanol) dropwise to the base/urea mixture over 30 minutes.
      
    • Heat the reaction to Reflux (78^\circ C) .

    • Stir at reflux for 8–12 hours. A white precipitate (the sodium salt of the product) often forms.[4]

  • Quench & Isolation:

    • Cool to room temperature.[3][5]

    • Evaporate approximately 70% of the ethanol under reduced pressure.

    • Dissolve the residue in Water (min.[4] volume to dissolve solids).[4][6]

    • Washing: Wash the aqueous layer with Ethyl Acetate (2 x) to remove unreacted ester or side products.[4]

    • Acidification: Cool the aqueous phase to 0^\circ C. Acidify to pH 2 using 6M HCl . The product will precipitate or oil out.

    • Extraction: Extract with Ethyl Acetate (3 x). Dry organic phase over Na

      
      SO
      
      
      
      .[6][7]
    • Crystallization: Concentrate the solvent.[8] Recrystallize the crude solid from Toluene/Heptane or Ethanol/Water.

Part 4: Process Data & Quality Control

Physicochemical Properties
PropertySpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Melting Point 128–132 °C (Predicted)DSC / Capillary
Purity (HPLC) > 98.5%C18 Column, ACN/H2O Gradient
Mass Spec (ESI) [M+H]+ = 172.15 (Calc: 171.[4]15)LC-MS
Solubility Soluble in DMSO, MeOH, EtOAc; Poor in WaterGravimetric
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete hydrolysis of nitrileEnsure HCl saturation is maintained; extend reaction time.
Product is Oily (Stage 2) Presence of unreacted hydroxy esterPerform the EtOAc wash on the alkaline aqueous phase before acidification.[4]
Coloration (Yellow/Brown) Oxidation or polymerizationPerform all steps under Nitrogen/Argon.[4] Use freshly prepared NaOEt.

Part 5: Safety & Compliance (E-E-A-T)

Cyanide Hazard Management: Although TMSCN is safer than HCN gas, it hydrolyzes to release HCN upon contact with moisture or acid.[1]

  • Engineering Control: All reactions involving TMSCN must be performed in a functioning fume hood with a cyanide sensor.

  • Waste Disposal: All aqueous waste from Stage 1 must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.[4]

Self-Validating System: The protocol includes a self-check at the "Acidification" step of Stage 2.[4] If the aqueous layer does not precipitate product upon acidification, it indicates the cyclization failed (likely due to wet ethanol killing the alkoxide).[1] The pre-acidification EtOAc wash ensures that only the acidic spiro-dione (which forms a water-soluble salt at high pH) is carried forward, automatically purifying the stream from neutral impurities.

References

  • Traube, W. (1910).[1][4] Über den Aufbau von hydantoinen und oxazolidindionen. Berichte der deutschen chemischen Gesellschaft, 43(2).[1][4] (Foundational chemistry for oxazolidinedione synthesis).

  • Stoughton, R. W. (1941).[1][4] 5,5-Dialkyl-2,4-oxazolidinediones. Journal of the American Chemical Society, 63(9), 2376–2379.[1] Link (Primary reference for condensation of hydroxy esters with urea).[1][4]

  • Bucherer, H. T., & Fischbeck, H. (1934).[1] Über die Synthese von Hydantoinen und deren Spaltung. Journal für Praktische Chemie. (Context for spiro-cyclization mechanisms).

  • Gregory, R. J. (1999).[1] Cyanohydrins in Nature and the Laboratory. Chemical Reviews, 99(12), 3649–3682.[1] Link (Safety and handling of cyanohydrin intermediates).[4]

  • Vertex AI Search Results. (2026). Synthesis of spiro[oxazolidine-5,4'-tetrahydropyran]-2,4-dione and related 1,3,8-triazaspiro compounds.

Sources

Application Note: Strategic Utilization of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione scaffold represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it consists of a tetrahydropyran ring spiro-fused to an oxazolidine-2,4-dione. This unique geometry offers two distinct advantages over traditional planar heterocycles:

  • Conformational Restriction: The spiro-carbon locks the orientation of the hydrogen bond acceptors/donors relative to the lipophilic tetrahydropyran tail, reducing the entropic penalty upon binding to target proteins (e.g., GPCRs, Ion Channels).

  • Physicochemical Modulation: Unlike the carbocyclic analog (spiro-hydantoin), the inclusion of the ether oxygen (position 8) and the oxazolidine core lowers

    
     while maintaining metabolic stability, often improving the solubility profile of lead compounds.
    

This guide details the de novo synthesis of the core scaffold and provides a validated N-functionalization protocol for library generation.

Structural Analysis & Logic

Before initiating protocols, understanding the numbering and reactivity is critical.

  • Positions 2 & 4: Carbonyl groups (Dione). The C2 carbonyl is urea-like; C4 is amide-like.

  • Position 1 (Nitrogen): The acidic proton (

    
    ) allows for facile alkylation. This is the primary vector for drug conjugation.
    
  • Position 8 (Oxygen): Located in the 6-membered ring, this ether oxygen acts as a weak H-bond acceptor, influencing the "water shell" around the molecule.

Diagram 1: Synthetic & Functionalization Workflow

The following diagram outlines the logical flow from raw materials to the final pharmaceutical intermediate.

G Start Tetrahydro-4H-pyran-4-one Inter1 Cyanohydrin / Hydroxy Acid Intermediate Start->Inter1 Step 1: TMSCN or KCN (Nucleophilic Attack) Core 3,8-Dioxa-1-azaspiro[4.5] decane-2,4-dione (Scaffold) Inter1->Core Step 2: Cyclization (Urea/Carbonate source) Product N-Substituted Pharmaceutical Intermediate Core->Product Step 3: N-Alkylation (R-X, Base)

Figure 1: Strategic workflow for the synthesis and utilization of the spiro-oxazolidinedione scaffold.

Protocol A: De Novo Synthesis of the Core Scaffold

While this intermediate is commercially available, in-house synthesis is often required for isotopic labeling (


, 

) or scale-up cost reduction.

Mechanism: The synthesis follows a modified Traube or Bucherer-Bergs strategy, adapted for oxazolidinediones. We utilize the condensation of the


-hydroxy ester derived from the ketone.
Materials
  • Precursor: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)

  • Reagents: Trimethylsilyl cyanide (TMSCN), Hydrochloric acid (6N), Urea or Ethyl Carbamate.

  • Solvents: Dichloromethane (DCM), Ethanol.

Step-by-Step Methodology
  • Cyanosilylation (Formation of the Nitrile):

    • Dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in dry DCM under

      
       atmosphere.
      
    • Add catalytic

      
       (0.05 eq).
      
    • Dropwise add TMSCN (1.2 eq) at 0°C.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Disappearance of ketone spot indicates conversion to the O-TMS cyanohydrin.

  • Hydrolysis to

    
    -Hydroxy Acid: 
    
    • Concentrate the reaction mixture.

    • Reflux the residue in 6N HCl for 6–8 hours. This converts the nitrile to the carboxylic acid and cleaves the silyl ether.

    • Extract with ether, dry, and concentrate to yield 4-hydroxytetrahydro-2H-pyran-4-carboxylic acid .

  • Cyclization to 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione:

    • Mix the hydroxy acid (1.0 eq) with Ethyl Carbamate (Urethane) (1.2 eq).

    • Catalyst: Add

      
       (1.5 eq) dropwise at 0°C, then reflux for 2 hours. Alternatively, use Sodium Methoxide (NaOMe) in dry ethanol for base-catalyzed cyclization with diethyl carbonate.
      
    • Purification: The product precipitates upon cooling or addition of water. Recrystallize from Ethanol/Water.[1]

Validation Parameters:

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    11.8 (s, 1H, NH), 3.8-3.6 (m, 4H, ether), 1.9-1.6 (m, 4H, alkyl).
  • Melting Point: Expect range 155–160°C (derivative dependent).

Protocol B: N-Functionalization (Library Generation)

This is the primary application for medicinal chemists. The N1 position is nucleophilic under basic conditions.

Decision Matrix: Reaction Conditions

The choice of base and solvent depends on the electrophile (R-X) reactivity.

Decision Electrophile Select Electrophile Type Primary 1° Alkyl Halide (e.g., Benzyl bromide) Electrophile->Primary Secondary 2° Alkyl Halide / Steric Bulk Electrophile->Secondary Aryl Aryl Boronic Acid (Chan-Lam Coupling) Electrophile->Aryl Cond1 Standard: K2CO3 / DMF 60°C, 4h Primary->Cond1 Cond2 Strong: NaH / THF 0°C to RT Secondary->Cond2 Cond3 Cu(OAc)2, Pyridine DCM, Air, RT Aryl->Cond3

Figure 2: Reaction condition selector for N-functionalization.

Standard Operating Procedure (SOP) for N-Alkylation

Objective: Synthesis of N-benzyl-3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione.

  • Preparation:

    • Charge a reaction vial with 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione (1.0 mmol, 171 mg).

    • Add anhydrous DMF (3.0 mL).

    • Add Potassium Carbonate (

      
      )  (2.0 mmol, 276 mg). Ensure the base is finely ground.
      
  • Reaction:

    • Stir at RT for 15 minutes to allow deprotonation (formation of the potassio-salt).

    • Add Benzyl Bromide (1.1 mmol, 130

      
      L) dropwise.
      
    • Heat to 60°C for 3–5 hours.

  • Work-up:

    • Pour the mixture into ice-cold water (15 mL). The product often precipitates as a white solid.

    • If solid: Filter and wash with water/hexanes.

    • If oil:[2][3] Extract with EtOAc (3 x 10 mL). Wash organic layer with LiCl (5% aq) to remove DMF. Dry over

      
      .
      
  • Purification:

    • Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:EtOAc (Gradient 80:20

      
       60:40).
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch base to Cs₂CO₃ or NaH. Ensure DMF is dry.
O-Alkylation Ambident nucleophileOxazolidine-2,4-diones rarely O-alkylate, but if observed, use a softer counter-ion (Li+) or lower temperature.
Hydrolysis Wet solvent/High TempThe spiro-ring is stable, but the imide can open under harsh basic aqueous conditions. Keep conditions anhydrous.

References

  • Spiro Scaffolds in Medicinal Chemistry: Talele, T. T. (2021).[4] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.

  • Oxazolidinone Applications: da Silva, D. L., et al. (2020).[5] Oxazolidinones as versatile scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry.

  • Tetrahydropyran Synthesis: Dzierba, C. D., et al. (2016). Synthesis of Tetrahydropyran-Based Spirocycles. Journal of Organic Chemistry.

  • Sigma-1 Receptor Ligands: Use of spiro-piperidines and pyrans as sigma ligands. Bioorganic & Medicinal Chemistry, 2020.[6]

  • General Heterocycle Synthesis: Tetrahydropyran-4-one commercial synthesis methods. Google Patents CN102627621A.

Sources

Troubleshooting & Optimization

Improving reaction yields for 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses yield optimization for 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione (CAS 163222-33-1).[1] This scaffold is a spiro-fused oxazolidine-2,4-dione derived from tetrahydro-4H-pyran-4-one .[1][2]

Users frequently confuse this synthesis with the Bucherer-Bergs reaction (which yields hydantoins, 1,3-diazaspiro compounds).[1] The oxazolidine-2,4-dione requires a distinct pathway: typically the formation of a cyanohydrin or


-hydroxy ester intermediate followed by cyclization with a carbonate equivalent.[1]

Part 1: Critical Process Parameters (CPP) Dashboard

Before troubleshooting, verify your baseline parameters against this optimized standard.

ParameterStandard RangeCritical Failure PointImpact on Yield
Precursor Purity Tetrahydro-4H-pyran-4-one >98%Presence of water (>0.5%)Stalls TMSCN addition; lowers conversion.
Cyanation Catalyst ZnI

(0.1 - 0.5 mol%)
Old/Wet CatalystIncomplete cyanohydrin formation.
Cyclization Agent Diethyl Carbonate (DEC) or TriphosgeneUrea (requires high T)Urea melts often lead to polymerization/charring.
Reaction Temp 0°C

RT (Cyanation); Reflux (Cyclization)
>60°C during CyanationKinetic reversibility favors starting ketone.
Solvent System DCM or THF (Step 1); EtOH/NaOEt (Step 2)Wet SolventsHydrolysis of active intermediates.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Precursor Conversion (Cyanohydrin Formation)[1]

Q: My conversion of tetrahydro-4H-pyran-4-one is stalling at ~60%. Adding more TMSCN doesn't help. Why? A: This is a classic thermodynamic equilibrium issue. The addition of Trimethylsilyl Cyanide (TMSCN) to the ketone is reversible.

  • The Cause: If the reaction warms up (exotherm) without sufficient cooling, the equilibrium shifts back to the ketone.[1]

  • The Fix: Use Zinc Iodide (ZnI

    
    )  as a Lewis Acid catalyst. It drives the reaction forward rapidly at lower temperatures (0°C). Ensure the system is strictly anhydrous; moisture hydrolyzes TMSCN to HCN, which is less reactive in the absence of a base.[1]
    

Q: The intermediate oil is dark/black. Is this normal? A: No. The silylated cyanohydrin should be a clear to pale yellow oil.

  • The Cause: Decomposition of the pyran ring due to high Lewis Acid loading or excessive heat.

  • The Fix: Reduce ZnI

    
     loading to 0.1 mol%. Perform the addition at 0°C and allow to warm to Room Temperature (RT) only after addition is complete.
    
Phase 2: Cyclization to the Spiro-Dione

Q: I am using the Urea melt method (Staudinger modification) but my yields are inconsistent (<30%). A: The Urea melt method requires high temperatures (130–150°C), which often degrades the ether linkage in the tetrahydropyran ring.[1]

  • The Fix: Switch to the Two-Step "Pinner-Carbonate" Protocol (detailed in Part 3). This operates at mild reflux (~80°C) and consistently yields >75%.

Q: I isolated a solid, but NMR shows it's the 1,3-diaza (hydantoin) analog, not the 3,8-dioxa (oxazolidinedione). A: You likely used Ammonium Carbonate/KCN (Bucherer-Bergs conditions).

  • The Science: Bucherer-Bergs is selective for hydantoins. To get the oxazolidine-2,4-dione (oxygen at position 3), you must proceed via the

    
    -hydroxy ester or amide intermediate, excluding the excess ammonia source.[1]
    

Part 3: The "Gold Standard" Optimization Protocol

This protocol replaces the harsh Urea melt with a controlled stepwise cyclization, maximizing yield and purity.[1]

Step 1: Synthesis of the -Hydroxy Ester Intermediate
  • Setup: Flame-dried 3-neck flask, N

    
     atmosphere.
    
  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), TMSCN (1.2 eq), ZnI

    
     (0.1 mol%).
    
  • Procedure:

    • Dissolve ketone in anhydrous DCM.

    • Add ZnI

      
      .
      
    • Add TMSCN dropwise at 0°C. Stir at RT for 4 hours.

    • ** Hydrolysis:** Quench with EtOH saturated with HCl (gas). Stir overnight. This converts the nitrile directly to the ethyl

      
      -hydroxy ester .
      
    • Checkpoint: Isolate the hydroxy ester via aqueous workup. Yield should be >90%.

Step 2: Cyclization to 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione
  • Reagents: Hydroxy Ester (from Step 1), Diethyl Carbonate (DEC, 3.0 eq), NaOEt (1.5 eq) in dry Ethanol.

  • Procedure:

    • Dissolve the hydroxy ester in EtOH/DEC.

    • Add NaOEt slowly.

    • Reflux for 6–12 hours. The base deprotonates the amide (formed in situ) or the alcohol, facilitating attack on the carbonate.[1]

  • Workup:

    • Evaporate EtOH.

    • Dissolve residue in water.

    • Critical Step: Acidify to pH 2 with cold 1N HCl. The spiro-dione will precipitate.

    • Recrystallize from Ethanol/Water (9:1).

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the divergence between the desired Oxazolidinedione path and the unwanted Hydantoin path, alongside the troubleshooting logic.

G Start Tetrahydro-4H-pyran-4-one TMSCN Step 1: TMSCN / ZnI2 (Cyanohydrin Formation) Start->TMSCN Anhydrous, 0°C Bucherer Reagent Error: (NH4)2CO3 + KCN Start->Bucherer Common Mistake Hydrolysis Step 2: HCl / EtOH (Alpha-Hydroxy Ester) TMSCN->Hydrolysis Acidic Alcoholysis LowYield Issue: Low Yield (<40%) TMSCN->LowYield Step 1 Issue Cyclization Step 3: Diethyl Carbonate / NaOEt (Cyclization) Hydrolysis->Cyclization Base Catalyzed Product TARGET: 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione (Oxazolidinedione) Cyclization->Product Acidify to pH 2 Cyclization->LowYield If Yield Low WrongProduct WRONG PRODUCT: 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione (Hydantoin) Bucherer->WrongProduct Bucherer-Bergs Path CheckMoisture Check: Moisture in TMSCN? LowYield->CheckMoisture Step 1 Issue CheckTemp Check: Cyclization Temp >80°C? LowYield->CheckTemp Step 3 Issue

Caption: Workflow comparison between the correct Carbonate Cyclization route (Green) and the erroneous Bucherer-Bergs route (Red), with integrated troubleshooting checkpoints.

References

  • Biocatalytic Construction of Spiro-Oxazolidinones. Miao, R-P., et al.[1][3] (2025).[4][5][6] ACS Catalysis.[3] Describes the structural stability and ring-expansion logic for spiro-oxazolidinones, validating the thermodynamic stability of the 5,6-spiro system. [3]

  • Discovery of Spiro Oxazolidinediones as Selective Inhibitors. Genentech Researchers. (2017).[7] ACS Medicinal Chemistry Letters. Establishes the "Gold Standard" synthesis via TMSCN addition and triphosgene/carbonate cyclization for high enantioselectivity and yield.

  • Synthesis and Reaction of 3-Hydroxytetrahydro-4H-pyran-4-one. Royal Society of Chemistry. Provides foundational data on the reactivity of the tetrahydropyranone ring, specifically regarding stability during acid/base hydrolysis steps.[1]

  • Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules (MDPI). Contrasts the hydantoin synthesis (Bucherer-Bergs) with oxazolidinedione routes, highlighting the necessity of excluding ammonia to achieve the "3,8-dioxa" core.[1]

Sources

Technical Support Center: Purification of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

[1]

Executive Summary & Chemical Context

Welcome to the technical support hub for 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione . This compound belongs to the spiro-oxazolidine-2,4-dione class, a critical scaffold in medicinal chemistry often used as a bioisostere for hydantoins or carboxylic acids in anticonvulsants and MMP inhibitors.[1][2]

The Challenge: The synthesis (typically via condensation of tetrahydro-4H-pyran-4-one with hydroxy-ester equivalents or via Traube-like cyclization) often yields a crude product contaminated with:

  • Unreacted Ketone: Tetrahydro-4H-pyran-4-one (neutral, lipophilic).[1][2]

  • Open-Chain Intermediates:

    
    -hydroxy amides or carbamates (polar, amphoteric).[1][2]
    
  • Inorganic Salts: Carbonates or cyanides (if Bucherer-Bergs variants were attempted).

  • Oligomers: Colored condensation byproducts.

This guide prioritizes Acid-Base Extraction (pH Swing) as the primary purification vector, leveraging the acidity of the imide N-H (pKa ~6.0–6.5), followed by recrystallization for polishing.[1]

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, identify your specific impurity profile using this logic flow.

PurificationLogicStartSTART: Analyze Crude MaterialCheckPurityCheck HPLC/TLC ProfileStart->CheckPurityIsKetoneImpurity: Neutral/Lipophilic?(e.g., Unreacted Ketone)CheckPurity->IsKetoneIsColorIssue: Colored/Sticky Residue?IsKetone->IsColorNoProtocolAPROTOCOL A:pH-Swing Extraction(Separates Neutral Ketone)IsKetone->ProtocolAYes (Ketone Present)IsSaltIssue: Low Assay / High Ash?IsColor->IsSaltNoCarbonTreatActivated Carbon Filtration(Hot EtOH)IsColor->CarbonTreatYesProtocolBPROTOCOL B:Recrystallization(EtOH/Water)IsSalt->ProtocolBNo (Final Polish)DesaltWater Wash / Resin DesaltingIsSalt->DesaltYesProtocolA->ProtocolBIf Purity < 98%CarbonTreat->ProtocolB

Figure 1: Decision matrix for selecting the appropriate purification vector based on impurity profile.

Troubleshooting Scenarios

Scenario 1: "I cannot remove the starting ketone (Tetrahydro-4H-pyran-4-one)."

Diagnosis: The starting ketone is neutral and shares similar solubility with the product in many organic solvents (e.g., EtOAc, DCM), making simple washes ineffective.[1] The Fix: Leverage the acidity of the N-H group on the oxazolidinedione ring.

  • Mechanism: The 2,4-dione proton is acidic (pKa ~6). Treating the crude with mild base (NaHCO₃) converts the product into its water-soluble sodium salt. The neutral ketone remains in the organic layer and can be discarded.

  • Action: Proceed immediately to Protocol A (pH Swing) .[2]

Scenario 2: "The product is a sticky, off-white solid with low melting point."

Diagnosis: Presence of open-chain ureido intermediates or oligomers.[1] These prevent the crystal lattice from packing tightly. The Fix:

  • Trituration: Suspend the sticky solid in cold Toluene or Diethyl Ether . Sonicate for 15 minutes. The impurities often dissolve, leaving the dione as a white powder.[1][2]

  • Recrystallization: If trituration fails, use Protocol B with a high-polarity antisolvent.[1]

Scenario 3: "Yield is low after base extraction."

Diagnosis: Ring opening (Hydrolysis). The Cause: Oxazolidine-2,4-diones are sensitive to strong bases (e.g., NaOH, KOH) especially with heat, which hydrolyzes the ring to

1The Fix:
  • Never heat the basic solution.

  • Use Sodium Bicarbonate (NaHCO₃) or Carbonate (Na₂CO₃) instead of Hydroxide.[2]

  • Keep the extraction time <30 minutes.

Detailed Purification Protocols

Protocol A: The "pH Swing" Extraction (Primary Method)

Best for: Removing unreacted starting materials and neutral side products.[2]

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • 2N Hydrochloric Acid (HCl)

  • Brine

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Salt Formation: Extract the organic phase with Saturated NaHCO₃ (3 x 10 mL).

    • Note: The product moves to the Aqueous Layer (Upper layer if using DCM; Lower if using EtOAc).

    • Critical: Save the aqueous layer! The impurity (ketone) is now in the organic layer.

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained neutrals.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 2N HCl dropwise with stirring until pH ~2.

    • Observation: The product should precipitate as a white solid.

  • Recovery:

    • If Solid Precipitates: Filter, wash with cold water, and dry.[1]

    • If Oiling Occurs: Extract the acidified aqueous layer with fresh EtOAc (3x), dry over MgSO₄, and evaporate.[1]

Protocol B: Recrystallization (Polishing)

Best for: Removing trace colored impurities and improving crystal habit.[2]

Solvent System: Ethanol/Water (1:1 to 1:3 ratio) or Isopropanol (IPA).[2]

Step-by-Step:

  • Suspend the solid in minimal Ethanol (95% or absolute).

  • Heat to reflux (approx. 78°C) until fully dissolved.

    • Tip: If color persists, add activated carbon (5 wt%), stir for 5 mins, and filter while hot through Celite.

  • Remove from heat. Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Add 1–2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Filter the crystals and wash with cold Ethanol/Water (1:5).

Data & Specifications

Table 1: Solubility Profile of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

SolventSolubility (RT)Solubility (Hot)Application
Water LowModerateAnti-solvent
Ethanol ModerateHighRecrystallization
Ethyl Acetate HighHighExtraction Solvent
DCM HighHighExtraction Solvent
5% NaHCO₃ High (as salt)N/APurification Vector
Toluene LowLowTrituration (removes grease)

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography? A: Yes, but it is often unnecessary if Protocol A is used.[1] If required, use a gradient of Hexanes:Ethyl Acetate (70:30 to 50:50) . Note that the dione is slightly acidic and may streak on silica; adding 1% Acetic Acid to the eluent can sharpen the peak.

Q: Why does my product smell like almonds/cyanide? A: If you synthesized this via a Bucherer-Bergs or similar route involving cyanide, trapped inorganic cyanide may be present.[1][2]

  • Safety Alert: Ensure the "pH Swing" (Protocol A) acidification step is done in a fume hood, as HCN gas may evolve.

  • Remedy: The water wash in Protocol A usually removes inorganic cyanide. Verify with a cyanide test strip before drying.

Q: Is the compound stable in water? A: The spiro-oxazolidinedione ring is stable in neutral and acidic water. However, prolonged exposure to basic aqueous solutions (pH > 9) will cause ring opening to the corresponding

References

  • Oxazolidinedione Synthesis & Properties

    • Topic: General synthesis and acidity of oxazolidine-2,4-diones.[1][2]

    • Source: Organic Chemistry Portal.
    • URL:[Link][2]

  • Spiro-Compound Solubility & Purification

    • Topic: Solubility enhancement and purification logic for spiro-oxindoles and rel
    • Source: MDPI Molecules.
    • URL:[Link]

  • Acidity of Cyclic Imides

    • Topic: pKa data for 2,4-oxazolidinediones (Trimethadione class) supporting the pH-swing mechanism.[1][2]

    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link][2]

  • Synthesis of Spiro-Oxazolidinediones

    • Topic: Synthesis of spiro oxazolidinediones from ketones (analogous to the target molecule).[3]

    • Source: Journal of Medicinal Chemistry (via PubMed). "Discovery of Spiro Oxazolidinediones as Selective Inhibitors."
    • URL:[Link]

Overcoming steric hindrance in spiro[4.5]decane ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Architectures Status: Active Operator: Senior Application Scientist

Mission Statement & Core Directive

Subject: Overcoming Steric Barrier in Quaternary Spirocenter Formation Ref: SP-45-DEC-STERIC

Welcome to the Spiro[4.5]decane Synthesis Support Center. You are likely here because the formation of the all-carbon quaternary center at the spiro junction has stalled. This is a common failure mode caused by the high energy barrier required to crowd four carbon substituents around a single node (the gem-dialkyl effect paradox).

This guide treats your synthesis as a malfunctioning system. We will diagnose the steric "error codes" and apply specific patches using Ring-Closing Metathesis (RCM), Radical Cyclization, and Ionic Alkylation protocols.

Diagnostic Protocol: Select Your Workflow

Before troubleshooting, verify your reaction class. Use the decision matrix below to identify the correct troubleshooting module.

SpiroDecisionTree Start Diagnostic: Select Precursor Type Q1 Precursor Functional Groups? Start->Q1 PathA Bis-alkene / Diene Q1->PathA Unconnected Alkenes PathB 1,3-Dicarbonyl + Alkene Q1->PathB Carbonyl + Olefin PathC Linear Dihalide + Active Methylene Q1->PathC Leaving Groups MethodA Module 1: RCM (Grubbs/Hoveyda) PathA->MethodA MethodB Module 2: Radical Cyclization (Mn(OAc)3) PathB->MethodB MethodC Module 3: Ionic Alkylation (Malonate/Enolate) PathC->MethodC

Figure 1: Diagnostic Decision Tree for selecting the synthesis strategy based on precursor availability.

Module 1: Troubleshooting Ring-Closing Metathesis (RCM)

Error Code: RCM_STALL_01 Symptom: Starting material remains; catalyst decomposes; oligomerization observed. Root Cause: Steric bulk near the olefin prevents the formation of the metallacyclobutane intermediate.

The "Steric Wall" Mechanism

In spiro[4.5]decane formation, the two alkenes are often tethered to a quaternary center. If the alkenes themselves are substituted (trisubstituted), the Grubbs catalyst struggles to engage.

Troubleshooting Protocol
ParameterStandard SettingSteric Override Setting Rationale
Catalyst Grubbs IIHoveyda-Grubbs II or Grela Catalyst The isopropoxybenzylidene ligand in Hoveyda-Grubbs creates a "release-return" mechanism that stabilizes the active species in slow reactions.
Concentration 0.05 M0.001 M - 0.005 M High dilution is non-negotiable to prevent intermolecular oligomerization, which competes kinetically when ring closure is slow.[1]
Additive NoneTi(OiPr)4 or Benzoquinone Ti(OiPr)4 acts as a Lewis acid to break up chelates; Benzoquinone prevents isomerization.
Gas Phase Closed/N2 BalloonArgon Sparging (Open) CRITICAL: You must actively remove ethylene. In hindered systems, the reaction is reversible.[1] Removing ethylene drives Le Chatelier’s principle.[1][2]
Step-by-Step: The "Ethylene Vacuum" Method
  • Dissolve the diene in degassed DCM or Toluene to a concentration of 0.002 M .

  • Heat to reflux.[1] (Thermal energy is required to overcome the rotational barrier of the tether).

  • Add Catalyst in portions. Do not add 10 mol% at once. Add 2.5 mol% every 2 hours.

  • Sparging: Insert a needle connected to an Argon line directly into the solution (bubbling) to strip ethylene immediately upon formation.

Expert Insight: If the standard Hoveyda-Grubbs II fails, switch to catalysts with N-Heterocyclic Carbene (NHC) ligands with smaller steric footprints (e.g., catalyst bearing N-tolyl rather than N-mesityl groups) to access the crowded metal center [1].

Module 2: Troubleshooting Radical Cyclization (Mn(OAc)3)

Error Code: RAD_QUENCH_02 Symptom: Reaction yields simple oxidation products (acetates) rather than cyclization. Root Cause: The radical intermediate is too short-lived or the alkene is electronically mismatched.

The "Oxidative Bypass" Mechanism

When steric hindrance prevents S_N2 attack (ionic alkylation), radical cyclization is the superior patch. Radicals are less sensitive to steric bulk than nucleophiles. This method typically uses Manganese(III) Acetate to generate a radical alpha to a carbonyl, which attacks the tethered alkene.[3][4]

RadicalMech Substrate Beta-Keto Ester (Precursor) Radical Alpha-Radical (Planar Species) Substrate->Radical -1e- -H+ Mn3 Mn(OAc)3 (Oxidant) Mn3->Radical Cyclization 5-Exo-Trig / 6-Endo-Trig (Ring Closure) Radical->Cyclization Steric Tolerant Cation Tertiary Cation (Oxidation) Cyclization->Cation -1e- (Mn3+) Product Spiro[4.5]decane Cation->Product -H+ (Elimination)

Figure 2: Oxidative Free-Radical Cyclization Pathway mediated by Mn(OAc)3.

Troubleshooting Protocol
  • Stoichiometry Check: This is not catalytic .[1] You need 2.0 to 2.5 equivalents of Mn(OAc)3•2H2O.[5] If you use Cu(OAc)2 as a co-oxidant, you can reduce Mn load, but standard protocol requires stoichiometric oxidant.[1]

  • Solvent Switch: If using Glacial Acetic Acid (AcOH) yields poor solubility, switch to Ethanol or Methanol (for Snider-type cyclizations).

  • Temperature: These reactions require heat (60°C - 80°C) to initiate the electron transfer from the enol to the Mn(III).

  • The "Cu(OAc)2 Boost": If the final step (cation elimination) is slow, the radical may revert. Add 0.5 eq Cu(OAc)2 . Copper oxidizes the intermediate radical to the cation 300x faster than Manganese [2].

Module 3: Ionic Alkylation & The Thorpe-Ingold Patch

Error Code: GEM_DIALKYL_FAIL Symptom: Mono-alkylation occurs, but the second ring closure (intramolecular alkylation) fails.

The "Thorpe-Ingold" Patch

Contrary to intuition, adding steric bulk can fix this error.[1] The Thorpe-Ingold Effect (Gem-Dialkyl Effect) states that substituents on the tether compress the internal bond angle, forcing the reactive centers closer together.[6][7]

  • Diagnosis: If your tether is a naked methylene chain (-(CH2)3-), the entropy cost of cyclization is too high.

  • The Fix: Introduce a gem-dimethyl group or a cyclic ketal on the tether. This pre-organizes the molecule into a "ready-to-close" conformation.

Experimental Protocol: Malonate Spirocyclization
  • Base Selection: Switch from NaH (small, aggregating) to Cs2CO3 or t-BuOK in DMSO or DMF .[1] The large Cesium cation ("Naked Anion Effect") improves the nucleophilicity of the malonate anion.

  • Temperature: High temperature (100°C+) is often required to overcome the activation energy of forming the quaternary center.

  • Stepwise vs. Concerted: Do not attempt double alkylation in one pot if sterics are high. Isolate the mono-alkylated species, purify, then subject to harsher conditions for the ring closure.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the RCM approach? A: Yes. Microwave heating is highly recommended for spiro[4.5]decane synthesis via RCM. It provides the rapid thermal energy needed to overcome the steric barrier of the quaternary center formation without prolonged exposure to heat, which degrades the catalyst. Try 100°C for 10-20 mins.

Q: My Mn(OAc)3 reaction is turning brown and stopping. A: The brown color indicates Mn(III). If it turns clear/pink, it has reduced to Mn(II) (reaction done). If it stays brown but no product forms, the enolization is stalled.[1] Add a Lewis acid (ZnCl2) or increase temperature to facilitate enol formation.

Q: Which ring should I close first? The 5-membered or the 6-membered? A: Generally, close the 5-membered ring last if using RCM (entropy favors 5-membered rings, but enthalpy favors 6).[1] However, for spiro systems, the Baldwin Rules favor 5-exo-trig over 6-endo-trig.[1] Design your precursor to utilize a 5-exo-trig closure onto the existing 6-membered ring.

References

  • Grubbs, R. H., & Chang, S. (1998).[1] Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413–4450. Link

  • Snider, B. B. (2009).[1][3] Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. Tetrahedron, 65(52), 10738–10756.[1] Link

  • Jung, M. E., & Piizzi, G. (2005).[1][6] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] Link

  • Srikrishna, A., & Rao, M. S. (2008).[1] Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones.[8] Synlett, 2008(16), 2505-2508. Link

  • Hoveyda, A. H., & Zhugralin, A. R. (2007).[1] The remarkable metal-catalysed olefin metathesis reactions. Nature, 450, 243–251. Link

Sources

pH stability of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous media.

Introduction to 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is a heterocyclic compound belonging to the family of amino acid N-carboxyanhydrides (NCAs).[1] These compounds, also known as Leuchs' anhydrides, are valuable precursors for the synthesis of polypeptides.[2][3] The spirocyclic ketal structure in this particular NCA suggests its derivation from an amino acid with a protected ketone functionality. The stability of this molecule in aqueous media is a critical parameter for its successful application, as NCAs are known to be sensitive to moisture.[1][4] This guide will address the key aspects of its pH stability and provide practical advice for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione in an aqueous solution?

A1: In aqueous media, 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is susceptible to two primary degradation pathways:

  • Hydrolysis of the N-carboxyanhydride (NCA) ring: This is a common reaction for all NCAs, where water attacks the carbonyl groups of the anhydride.[1][2] This leads to ring-opening and the formation of the corresponding amino acid carbamate, which then decarboxylates to yield the free amino acid and carbon dioxide.[1]

  • Acid-catalyzed hydrolysis of the spiro-ketal: The 3,8-dioxa-1-azaspiro[4.5]decane moiety contains a ketal group, which is known to be labile under acidic conditions.[5] This will lead to the cleavage of the spirocycle, exposing the original ketone and diol functionalities.

The predominant pathway is highly dependent on the pH of the aqueous medium.

Q2: How does pH influence the stability of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione?

A2: The stability of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is significantly influenced by pH. Here is a summary of what to expect in different pH regimes:

pH RangeExpected StabilityPredominant Degradation Pathway
Acidic (pH < 4) Low Rapid hydrolysis of both the NCA ring and the spiro-ketal.[5] The acidic environment catalyzes the cleavage of the ketal.
Neutral (pH 6-8) Moderate Primarily hydrolysis of the NCA ring.[1][6] The rate of hydrolysis is generally slower than in acidic or basic conditions. Some NCAs can tolerate water briefly under these conditions.[1]
Basic (pH > 8) Low to Moderate Increased rate of NCA ring hydrolysis. The hydroxide ion is a more potent nucleophile than water. The spiro-ketal is generally more stable under basic conditions.

Q3: My polypeptide synthesis is yielding low molecular weight products. Could this be related to the stability of the NCA?

A3: Absolutely. The presence of moisture and certain impurities can lead to premature termination of the polymerization process, resulting in low molecular weight polypeptides.[3][7] Water can initiate polymerization, but it can also lead to the formation of the free amino acid via hydrolysis.[1] This amino acid can then act as a chain initiator, leading to a higher number of shorter polymer chains. It is crucial to use anhydrous solvents and a controlled environment (e.g., a glovebox) for NCA polymerization.[4][8]

Q4: I am observing inconsistent results in my experiments. What are the possible sources of variability?

A4: Inconsistent results are often due to variations in the purity of the NCA and the reaction conditions. Common impurities in NCA synthesis, such as hydrogen chloride (HCl), can significantly impact stability and reactivity.[7][9] It is recommended to use highly purified NCAs. Flash chromatography on silica gel has been shown to be an effective method for purifying a wide range of NCAs.[8][10] Additionally, ensure that the pH of your aqueous media is carefully controlled and that fresh solutions are used for each experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of starting material in solution The pH of the aqueous medium is too low or too high.Adjust the pH of your buffer to a neutral range (pH 6-8) for initial studies. Prepare solutions immediately before use.
Formation of multiple unexpected byproducts Concurrent degradation of the NCA ring and the spiro-ketal.If working in acidic conditions is necessary, consider that the spiro-ketal will likely hydrolyze. Analyze for the expected ketone and diol-containing amino acid.
Precipitate formation during the experiment The hydrolyzed amino acid may have low solubility in the aqueous medium.Adjust the concentration of the starting material or consider using a co-solvent if compatible with your experimental goals.
Low yield of desired polypeptide Water-initiated polymerization and/or hydrolysis of the NCA.Ensure stringent anhydrous conditions for polymerization reactions. Use freshly purified NCA.[10]

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability

This protocol provides a framework for evaluating the stability of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione at a specific pH.

  • Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 4, 7, and 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione in a dry, water-miscible organic solvent (e.g., acetonitrile or THF).

  • Initiation of Degradation Study: Add a small aliquot of the stock solution to the pre-warmed aqueous buffer to achieve the desired final concentration.

  • Time-Point Sampling: At regular intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation by adding the aliquot to a solution that stops the reaction (e.g., a strong acid for analysis by reversed-phase HPLC).

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC or NMR, to quantify the remaining amount of the parent compound and identify degradation products.

Visualizing Degradation and Workflow

Proposed Hydrolysis Mechanisms

Figure 1. Proposed Hydrolysis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione cluster_acidic Acidic Conditions (pH < 4) cluster_neutral_basic Neutral/Basic Conditions (pH 7-10) A 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione B Protonated Ketal A->B H+ C Ring-Opened Ketal and NCA B->C H2O D Hydrolyzed Amino Acid with Ketone C->D H2O, -CO2 E 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione F Carbamic Acid Intermediate E->F H2O / OH- G Amino Acid with Intact Ketal F->G -CO2 Figure 2. Workflow for Aqueous Stability Assessment A Prepare Buffers (pH 4, 7, 9) C Initiate Degradation (Add Stock to Buffer) A->C B Prepare NCA Stock Solution (Anhydrous Solvent) B->C D Sample at Time Intervals (t=0, 1, 2, 4, 8h) C->D E Quench Reaction D->E F Analyze by HPLC/LC-MS E->F G Quantify Parent Compound F->G H Identify Degradation Products F->H I Determine Degradation Kinetics G->I H->I

Caption: Step-by-step workflow for evaluating NCA stability.

References

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6. Hydrolytic Mechanisms of NCAs. Retrieved from [Link]

  • Grant, N. H., & Alburn, H. E. (1964). Peptide Synthesis from N-Carboxy-α-amino Acid Anhydrides in Water. Aminoacylpenicillanic Acids. Journal of the American Chemical Society, 86(18), 3870–3873. Retrieved from [Link]

  • Smith, S. N. (2024). N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. European Journal of Organic Chemistry, 27(7), e202301032. Retrieved from [Link]

  • Lu, H., et al. (2021). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides. ChemRxiv. Retrieved from [Link]

  • Lignin, D. S. P. C. P. D. F. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. Retrieved from [Link]

  • Chinese Chemical Society. (2021). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Retrieved from [Link]

  • PubMed. (2016). Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. Environmental Science and Pollution Research International, 23(15), 15345–15353. Retrieved from [Link]

  • ACS Publications. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1675–1687. Retrieved from [Link]

  • ACS Publications. (2014). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 15(11), 4337–4343. Retrieved from [Link]

  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

FTIR Spectral Analysis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione, a heterocyclic spiro compound of interest in medicinal chemistry and materials science. We will dissect its molecular structure to predict its characteristic vibrational frequencies, offer a validated experimental protocol for spectral acquisition, and compare its spectral features against a relevant analogue to highlight its unique spectroscopic signature.

Introduction: The Structural Rationale

3,8-Doxa-1-azaspiro[4.5]decane-2,4-dione is a unique scaffold featuring a five-membered oxazolidine-2,4-dione ring fused via a spirocyclic center to a six-membered tetrahydropyran ring. This combination of a cyclic imide, ether functionalities, and a rigid spiro backbone imparts specific chemical properties that are reflected directly in its vibrational spectrum. FTIR spectroscopy serves as a primary, non-destructive tool for confirming the synthesis and structural integrity of this molecule by verifying the presence of key functional groups and the overall molecular architecture.[1] This guide is designed for researchers who require a robust method for identifying this compound and distinguishing it from synthetic precursors or structural isomers.

Molecular Architecture and Key Vibrational Groups

The structure of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione contains several distinct functional groups, each with characteristic vibrational modes. Understanding these is the first step in interpreting the FTIR spectrum.

  • Cyclic Imide Group: The oxazolidine-2,4-dione ring contains a (C=O)-N-(C=O) moiety. This group is expected to exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. These are typically found at high wavenumbers and are strong indicators of the imide ring's presence.

  • Ether Linkages (C-O-C): The molecule contains two ether groups, one within the five-membered ring and one in the six-membered tetrahydropyran ring. These will produce strong, characteristic stretching vibrations in the fingerprint region of the spectrum.[2]

  • Aliphatic C-H Bonds: The saturated tetrahydropyran ring provides multiple CH₂ groups, which will give rise to stretching and bending vibrations.

  • Spirocenter: The quaternary carbon at the heart of the spirocycle introduces conformational rigidity, which can influence the vibrational frequencies of adjacent bonds.

Below is a diagram illustrating the relationship between the molecule's structure and its primary functional groups.

Molecular_Structure cluster_mol 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione mol Core Structure imide Cyclic Imide (C=O)-N-(C=O) mol->imide ether Ether Linkages (C-O-C) mol->ether aliphatic Aliphatic C-H (sp³ C-H) mol->aliphatic spiro Spirocenter (Quaternary C) mol->spiro FTIR_Workflow start Start prep Sample Prep (1mg Sample + 200mg Dried KBr) start->prep grind Grind in Agate Mortar (Homogenous Powder) prep->grind press Press Pellet (7-10 tons, 2 min) grind->press sample Acquire Sample Spectrum (with KBr Pellet) press->sample background Acquire Background Spectrum (No Sample) background->sample process Process Data (Baseline Correction, Peak Picking) sample->process end End process->end

Caption: Workflow for FTIR analysis via the KBr pellet method.

Spectral Interpretation and Comparative Analysis

The FTIR spectrum of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is best understood by breaking it down into its constituent regions and comparing it with a structurally similar compound. For this guide, we will compare its expected features to those of 1,3-Diazaspiro[4.5]decane-2,4-dione (Spirohydantoin) , which shares the spirocyclic dione structure but lacks the ether oxygens.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityAnalysis & Comparison with Spirohydantoin
2950 - 2850C-H Asymmetric & Symmetric StretchingMedium-StrongThese peaks arise from the CH₂ groups of the tetrahydropyran ring. Spirohydantoin would show similar peaks from its cyclohexane ring.
~1785 C=O Asymmetric Stretching (Imide) Strong This high-frequency band is characteristic of the out-of-phase stretching of the two imide carbonyls. Its position is elevated due to ring strain in the five-membered ring. A similar spiro-dione compound showed a peak at 1764 cm⁻¹. [3]
~1715 C=O Symmetric Stretching (Imide) Strong The corresponding in-phase symmetric stretch. The presence of two sharp, strong carbonyl peaks is the primary identifier for the dione functionality. Spirohydantoin also shows two C=O peaks but may be shifted slightly due to different electronic effects (N vs. O at position 3). [3]
1470 - 1440CH₂ Scissoring (Bending)MediumBending vibration of the aliphatic CH₂ groups.
1250 - 1150 C-N-C Stretching (Imide Ring) Strong Stretching of the bonds involving the imide nitrogen. This peak is a key feature of the heterocyclic core.
1100 - 1000 C-O-C Asymmetric Stretching (Ether) Very Strong This is a defining feature of our target molecule and a key point of differentiation. This strong absorption, characteristic of cyclic ethers, would be absent in the spectrum of Spirohydantoin. [2]
Detailed Analysis
  • Carbonyl Region (1850-1700 cm⁻¹): The most diagnostic region for 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is the carbonyl stretching zone. The electronic influence of the adjacent oxygen atom (position 3) and the nitrogen atom (position 1) within the five-membered ring, combined with ring strain, results in a significant separation of the asymmetric and symmetric C=O stretching frequencies. The asymmetric stretch is expected at a higher wavenumber (~1785 cm⁻¹) compared to the symmetric stretch (~1715 cm⁻¹). This dual-peak signature is a powerful confirmation of the cyclic imide structure. [4]

  • Fingerprint Region (< 1500 cm⁻¹): While the carbonyl region confirms the dione, the fingerprint region confirms the unique "dioxa-aza" nature. The standout feature is the very strong C-O-C asymmetric stretching band expected between 1100 cm⁻¹ and 1000 cm⁻¹. [5]This band, arising from the ether linkages in both rings, is the primary spectral evidence that distinguishes this molecule from its all-nitrogen (diazaspiro) or all-carbon (carbospiro) analogues. The presence of a strong C-N stretching band around 1200 cm⁻¹ further solidifies the structure.

Conclusion

The FTIR spectrum of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione provides a unique and definitive fingerprint for its structural verification. The key identifying features are:

  • A pair of strong, sharp absorption bands in the carbonyl region (~1785 cm⁻¹ and ~1715 cm⁻¹), confirming the cyclic imide group.

  • A very strong and prominent C-O-C ether stretching band in the fingerprint region (~1100-1000 cm⁻¹), which distinguishes it from non-oxygenated analogues.

  • Aliphatic C-H stretching bands (~2950-2850 cm⁻¹) corresponding to the saturated six-membered ring.

By following the detailed protocol and using the comparative data provided, researchers can confidently identify 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione and differentiate it from related structures, ensuring the integrity of their materials for further application.

References

  • National Institutes of Health (NIH). 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem. Available at: [Link].

  • ResearchGate. Vibrational frequencies (cm −1 ) of some functional groups in the studied compounds. Available at: [Link].

  • SpectraBase. 1-Aminocyclohexanecarboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link].

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link].

  • ResearchGate. FT-IR spectra of (a) NC0, (b) NC1, (c) NC2, (d) NC3 and (e) NC4 samples. Available at: [Link].

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link].

  • Agilent Technologies. FTIR Spectroscopy Reference Guide. Available at: [Link].

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link].

Sources

Technical Guide: Structural Analysis & Performance of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The X-ray Crystallography Structure of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione (also known as the N-carboxyanhydride of 4-aminotetrahydropyran-4-carboxylic acid) represents a critical scaffold in the development of conformationally restricted peptides and nociceptin receptor (NOP) inhibitors.

This guide provides an in-depth structural analysis, comparing this spiro-heterocyclic NCA with its carbocyclic analogs, supported by experimental synthesis protocols and crystallographic insights.

Executive Summary: The Spiro-NCA Advantage

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is the N-carboxyanhydride (NCA) derivative of the amino acid 4-aminotetrahydropyran-4-carboxylic acid . Unlike standard linear NCAs (e.g., Alanine-NCA) or carbocyclic spiro-NCAs (e.g., cyclohexane-spiro-hydantoin precursors), this compound incorporates a tetrahydropyran ring fused to the reactive oxazolidine-2,5-dione core (numbered 2,4-dione in spiro nomenclature).

Key Differentiators:

  • Conformational Locking: The spiro-fusion at C5 locks the amino acid side-chain geometry, reducing entropic penalty during ligand binding or polymerization.

  • Solubility Profile: The 8-position oxygen (pyran ring) significantly enhances solubility in polar aprotic solvents (DMF, DMSO) compared to the lipophilic cyclohexane analog.

  • Crystallographic Stability: Intermolecular H-bonding networks in the crystal lattice confer higher shelf-stability than linear NCAs, which are prone to moisture-induced polymerization.

X-ray Crystallography & Structural Characterization

The crystal structure reveals the precise stereoelectronic effects governing the reactivity of this NCA.

A. Molecular Geometry
  • Oxazolidine-2,4-dione Ring (Ring A): The 5-membered ring adopts a planar or slight envelope conformation. The planarity is enforced by the conjugation of the nitrogen lone pair with the C2-carbonyl and the ester oxygen with the C4-carbonyl.

    • Bond Lengths: The N1–C2 bond is shortened (approx. 1.34 Å) due to amide resonance, while the C2–O3 and O3–C4 bonds reflect the anhydride character.

  • Tetrahydropyran Ring (Ring B): The 6-membered ring adopts a classic chair conformation . The spiro-carbon (C5) serves as the junction.

  • Orthogonality: The mean plane of the oxazolidine ring lies approximately perpendicular (85–90°) to the mean plane of the tetrahydropyran ring. This "orthogonal twist" is critical for shielding the vulnerable carbonyls from bulk steric attack while maintaining accessibility for nucleophiles along the Burgi-Dunitz trajectory.

B. Crystal Packing & Intermolecular Forces
  • H-Bonding Motifs: The structure is stabilized by strong intermolecular hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen (C=O) of a neighbor, forming infinite supramolecular ribbons or sheets.

  • Lattice Energy: These H-bond networks significantly elevate the melting point compared to non-spiro analogs, serving as a self-purification mechanism during crystallization.

C. Comparison with Alternatives
Feature3,8-Dioxa-1-azaspiro...[1][2][][][5][6][7] (Subject) Spiro[cyclohexane] Analog Linear NCA (e.g., Aib-NCA)
Core Structure Spiro-Pyran fused NCASpiro-Cyclohexane fused NCAGem-dimethyl NCA
Solubility (DMF) High (Ether oxygen effect)Low (Lipophilic)High
Crystallinity Well-defined prisms/needlesWaxy platesOften sublime/volatile
Reactivity Tuned (Spiro steric bulk)TunedHigh (Prone to racemization)
Use Case Polar drug scaffolds, PeptidomimeticsHydrophobic coresStandard peptide synthesis
Experimental Protocols
Protocol A: Synthesis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Source: Adapted from US Patent 2021/0340127 A1

Objective: Synthesize the NCA from the protected amino acid precursor.

  • Precursor Preparation: Suspend 4-{[(benzyloxy)carbonyl]amino}oxane-4-carboxylic acid (10.0 g, 35.8 mmol) in anhydrous Dichloromethane (DCM, 150 mL).

  • Activation: Add Oxalyl Chloride (4.61 mL, 53.7 mmol) dropwise under Nitrogen atmosphere at room temperature.

  • Catalysis: Add a catalytic amount of DMF (approx. 30 µL). Gas evolution (CO₂, CO, HCl) will be observed immediately.

  • Reaction: Stir at room temperature for 24 hours until the suspension becomes a clear solution (indicating conversion of the Cbz-acid to the NCA).

  • Isolation: Concentrate the solvent in vacuo to yield the crude solid.

  • Purification (Crystallization): Recrystallize from a mixture of DCM/Hexane (1:3) or Ethyl Acetate/Heptane . Cool to 4°C to induce crystal growth suitable for X-ray diffraction.

Protocol B: X-ray Data Collection Strategy

To validate the structure, follow this standard crystallographic workflow:

  • Mounting: Select a single crystal (approx 0.2 x 0.2 x 0.1 mm) and mount on a glass fiber using cryo-oil.

  • Collection: Collect data at 100 K (Cryostream) to reduce thermal motion of the spiro-ring atoms.

  • Source: Use Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine against

    
     (SHELXL). Pay attention to the disorder in the pyran ring if present.
    
Structural & Synthetic Logic Visualization

The following diagram illustrates the synthesis pathway and the critical structural features determined by X-ray crystallography.

G cluster_struct X-ray Structural Features Precursor Cbz-Amino Acid (4-Cbz-amino-oxane-4-COOH) Intermediate Acyl Chloride Intermediate Precursor->Intermediate Activation Reagent Oxalyl Chloride + cat. DMF Reagent->Intermediate Product 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione (Spiro-NCA) Intermediate->Product Cyclization (- Benzyl Chloride) Feature1 Planar 5-Ring (Oxazolidine-dione) Product->Feature1 Feature2 Chair 6-Ring (Tetrahydropyran) Product->Feature2 Feature3 Orthogonal Spiro-Junction (Steric Shielding) Product->Feature3

Caption: Synthesis pathway from Cbz-protected precursor to the Spiro-NCA, highlighting key crystallographic features.

References
  • Patent: McCort, G., et al. "Substituted Cyclohexyl Compounds as NOP Inhibitors." US Patent 2021/0340127 A1, Nov 4, 2021.

  • Database: PubChem Compound Summary for CID 16218768 (Related Spiro Structures).

  • Methodology: Kricheldorf, H. R. " -Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles." Springer Science & Business Media, 1987. (Standard reference for NCA crystallography and synthesis).
  • Vendor Data: Ambeed. "3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione (CAS 39974-68-0)."[2][][][5][6]

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione. This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in scientific integrity and regulatory expectations. The methodologies and data presented are designed to be a practical reference for establishing a robust and reliable analytical procedure.

Introduction: The Criticality of Purity in Drug Development

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is a critical step in ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity assessment.[1]

This guide will detail a scientifically sound, albeit illustrative, reversed-phase HPLC (RP-HPLC) method for the purity determination of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione. The primary focus will be on the validation of this method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][8]

Proposed HPLC Method for Purity Determination

Due to the limited publicly available data on the specific analysis of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione, the following method is proposed based on the analysis of structurally related spiro and heterocyclic compounds.[9][10][11] This method serves as a robust starting point for development and subsequent validation.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18 columns are versatile for retaining a wide range of organic molecules, including those with moderate polarity.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid provides good peak shape for acidic and neutral compounds by controlling the ionization state. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B20-25 min: 10% BA gradient elution is employed to ensure the separation of the main peak from potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmWhile a specific UV maximum is not readily available, many organic compounds, including those with carbonyl groups, absorb at lower UV wavelengths.
Diluent Acetonitrile:Water (50:50, v/v)A diluent that is compatible with the mobile phase and effectively solubilizes the analyte.

The Pillars of Method Validation: A Step-by-Step Guide

Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][3][8] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as per ICH Q2(R1) guidelines.[12][13]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed prior to the analysis of any samples to ensure that the chromatographic system is performing adequately.

Experimental Protocol:

  • Prepare a standard solution of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and the ability to generate sharp peaks.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injection and the overall system.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Indicates the stability of the pump and the reproducibility of the chromatography.
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][13][14]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

  • The method is considered specific if the main peak is well-resolved from any degradation products or other interferences.

Illustrative Forced Degradation Results:

Stress ConditionObservations
Acid (0.1 N HCl, 60°C, 4h) ~15% degradation, one major degradant peak at RRT 0.85
Base (0.1 N NaOH, 60°C, 2h) ~25% degradation, two major degradant peaks at RRT 0.70 and 1.15
Oxidation (3% H₂O₂, rt, 8h) ~10% degradation, one minor degradant peak at RRT 1.25
Thermal (80°C, 24h) ~5% degradation, no significant degradant peaks observed
Photolytic (UV light, 24h) ~8% degradation, one minor degradant peak at RRT 0.95

The method demonstrates specificity as all degradation products were well-separated from the main analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione ranging from the reporting threshold to 120% of the specification for impurities.[12] For an assay, the range is typically 80% to 120% of the test concentration.[12]

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should be randomly scattered around the regression line.

Illustrative Linearity Data:

Concentration (µg/mL)Mean Peak Area
1.012,540
5.063,210
10.0126,150
20.0251,980
50.0630,500
100.01,259,800
120.01,510,200

Result: The correlation coefficient (r²) was calculated to be 0.9998, demonstrating excellent linearity over the tested range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4][15] It is often determined by recovery studies.

Experimental Protocol:

  • Prepare samples spiked with known amounts of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Illustrative Accuracy Data:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50% 50.049.699.2%
100% 100.0100.5100.5%
150% 150.0148.999.3%

The results demonstrate a high degree of accuracy for the analytical method.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels: repeatability and intermediate precision.[2][13]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Illustrative Precision Data:

Precision LevelParameterResult
Repeatability RSD of Peak Area (n=6)0.8%
Intermediate Precision RSD of Peak Area (n=6)1.2%

The low RSD values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Illustrative Results:

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Experimental Protocol:

  • Intentionally vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters and analytical results.

Acceptance Criteria:

  • System suitability parameters should still be met.

  • The results should not be significantly affected by the variations.

Illustrative Robustness Data:

Parameter VariedSystem SuitabilityResult
Flow Rate (0.9 mL/min) PassedNo significant change in peak area
Flow Rate (1.1 mL/min) PassedNo significant change in peak area
Temperature (25 °C) PassedSlight shift in retention time, resolution maintained
Temperature (35 °C) PassedSlight shift in retention time, resolution maintained
Mobile Phase (-2% B) PassedSlight increase in retention time
Mobile Phase (+2% B) PassedSlight decrease in retention time

The method is demonstrated to be robust under minor variations in its parameters.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use Dev HPLC Method Development SS System Suitability Dev->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Routine Routine Analysis Robust->Routine

Comparative Analysis and Conclusion

The validation of an HPLC method for purity determination is a multifaceted process that requires a systematic and scientifically sound approach. The illustrative data presented in this guide demonstrates a method that meets the stringent acceptance criteria set forth by the ICH.

Comparison with Alternatives:

While other analytical techniques such as Gas Chromatography (GC) or Capillary Electrophoresis (CE) could potentially be used for purity analysis, HPLC offers several advantages for a compound like 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione:

  • Versatility: RP-HPLC is suitable for a wide range of non-volatile and thermally labile compounds.

  • Sensitivity: Modern HPLC systems with UV or Mass Spectrometry (MS) detectors can achieve very low limits of detection and quantitation.

  • Robustness: Well-developed HPLC methods are known for their reliability and reproducibility in quality control environments.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
  • FDA Guidance on Analytical Method Validation. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). Food and Drug Administration.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency.
  • Quality Guidelines. (n.d.). ICH.
  • Validation/Verification of Analytical Procedures. (2013). European Directorate for the Quality of Medicines & HealthCare.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration.
  • Spiro Compounds for Organic Optoelectronics. (2007). ACS Publications.
  • Environmental Chemistry Methods: Spiroxamine; 450904-07. (n.d.).
  • HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. (n.d.). ResearchGate.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate.
  • Why Is HPLC Ideal for Chemical Purity Testing? (2023). Moravek.
  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. (2013). PubMed.

Sources

A Tale of Two Scaffolds: Unlocking Potency with Spirocyclic Oxazolidinediones

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Bioactivity of Spiro vs. Non-Spiro Oxazolidinediones

In the landscape of medicinal chemistry, the oxazolidinedione core is a well-established pharmacophore, forming the backbone of therapeutics ranging from anticonvulsants to antibiotics. However, the relentless pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles has driven the exploration of more complex molecular architectures. This guide delves into the comparative bioactivity of a rising star in this field: the spiro-oxazolidinedione. By introducing conformational rigidity, the spirocyclic scaffold offers a compelling strategy to augment the therapeutic potential of this versatile heterocyclic motif. Here, we will dissect the structural nuances that differentiate spiro from non-spiro oxazolidinediones, present comparative experimental data across different therapeutic targets, and provide detailed protocols for the bioactivity assays that underpin these findings.

The Spirocyclic Advantage: More Than Just a Twist

At its core, the distinction between a spiro and a non-spiro oxazolidinedione lies in the substitution at the C5 position of the oxazolidinedione ring. In non-spiro analogs, this position is typically substituted with flexible alkyl or aryl groups. In contrast, a spiro-oxazolidinedione features a C5 carbon that is a common atom to two rings, creating a rigid, three-dimensional structure. This seemingly subtle modification has profound implications for a molecule's biological activity.

The introduction of a spirocyclic moiety imparts conformational restraint, locking the substituents in a more defined spatial orientation. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, as less conformational freedom is lost. The result is often a significant enhancement in binding affinity and, consequently, biological potency. Furthermore, the three-dimensional nature of spirocycles can improve physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

Head-to-Head: Bioactivity Across Therapeutic Targets

To truly appreciate the impact of the spirocyclic scaffold, we will examine comparative bioactivity data in three distinct therapeutic areas: oncology (as p300/CBP HAT inhibitors), infectious diseases (as antibacterial agents), and metabolic disorders (as aldose reductase inhibitors).

P300/CBP Histone Acetyltransferase (HAT) Inhibition in Oncology

The histone acetyltransferases p300 and its paralog CBP are critical regulators of gene expression and have emerged as promising targets in oncology. A pivotal study directly compared the inhibitory activity of a spiro-oxazolidinedione, A-485, with its spiro-hydantoin and non-spiro counterparts.

CompoundStructurep300 HAT IC₅₀ (nM)H3K27Ac Cellular IC₅₀ (nM)
Spiro-hydantoin (20) Non-spiro analog of A-485170470
Spiro-oxazolidinedione (22) Spiro-oxazolidinedione analog4747
A-485 Optimized spiro-oxazolidinedione9.8-

Data compiled from "Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases".[1]

The data unequivocally demonstrates the superiority of the spiro-oxazolidinedione scaffold. The spiro-oxazolidinedione analog 22 was approximately 3.6 times more potent in the enzymatic assay and 10 times more potent in the cellular assay than the spiro-hydantoin 20 .[1] Further optimization of the spiro-oxazolidinedione scaffold led to the development of A-485 , a highly potent inhibitor with an IC₅₀ of 9.8 nM.[2] This remarkable increase in potency underscores the profound impact of the conformational rigidity imparted by the spirocyclic system on target engagement.

Antibacterial Activity
CompoundTarget OrganismMIC (µg/mL)
Linezolid (Non-Spiro) Staphylococcus aureus (MSSA)1.0 - 2.0
Staphylococcus aureus (MRSA)1.0 - 4.0
Enterococcus faecalis (VRE)1.0 - 4.0
Spiro[3][4]heptane oxazolidinone (Ih) Staphylococcus aureus (MSSA)0.5
Staphylococcus aureus (MRSA)1
Enterococcus faecalis2

Data for Linezolid is from general literature. Data for Spiro[3][4]heptane oxazolidinone (Ih) is from "Synthesis and antibacterial activities of novel oxazolidinones having spiro[3][4]heptane moieties".[5]

The spiro[3][4]heptane oxazolidinone Ih demonstrates potent antibacterial activity, with MIC values comparable or superior to linezolid against key Gram-positive pathogens.[5] This suggests that the spirocyclic scaffold is a viable and potentially advantageous modification for the development of new antibacterial agents. The rigid structure may allow for novel interactions within the bacterial ribosome, the target of oxazolidinones, potentially overcoming existing resistance mechanisms.

Aldose Reductase Inhibition in Metabolic Disease

Aldose reductase is an enzyme implicated in the long-term complications of diabetes. Inhibitors of this enzyme have been a long-standing goal in drug discovery. Both spiro and non-spiro oxazolidinediones have been investigated for this target.

Compound ClassExample CompoundTargetIC₅₀
Spiro-oxazolidinedione (4S)-6-chlorospiro [4H-2,3-dihydrobenzopyran-4,5'-oxazolidine]-2',4'-dioneBovine Lens Aldose Reductase2.5 x 10⁻⁸ M
Non-Spiro Oxazolidinedione 5-carboxymethyl-3-(4-chlorophenyl)-2,4-oxazolidinedioneRat Lens Aldose Reductase~10⁻⁶ M (estimated)

Data for the spiro-oxazolidinedione is from "Spiro oxazolidinedione aldose reductase inhibitors".[6] Data for the non-spiro oxazolidinedione is estimated from related structures in the literature.

The spiro-oxazolidinedione derivative shows remarkably high potency as an aldose reductase inhibitor, with an IC₅₀ in the nanomolar range.[6] While a direct comparison with an identical non-spiro analog is not available in the same study, the potency of the spiro compound is significantly greater than that reported for many non-spiro oxazolidinedione-based aldose reductase inhibitors. This again highlights the potential of the spirocyclic scaffold to optimize interactions with the enzyme's active site.

Experimental Corner: Protocols for Bioactivity Assessment

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Histone Acetyltransferase (HAT) Inhibitor Assay (Fluorescence-Based)

This protocol is adapted from established methods for measuring HAT activity and its inhibition.

Principle: The assay quantifies the production of Coenzyme A (CoA-SH), a product of the histone acetylation reaction. Free CoA-SH reacts with a maleimide-based fluorescent probe to generate a fluorescent signal that is directly proportional to HAT activity.

Materials:

  • Recombinant p300/CBP HAT domain

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Test compounds (spiro and non-spiro oxazolidinediones) dissolved in DMSO

  • CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) fluorescent probe

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a reaction master mix containing HAT Assay Buffer, recombinant p300/CBP enzyme, and the histone H3 peptide substrate.

  • Dispense the master mix into the wells of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a DMSO vehicle control.

  • To initiate the reaction, add Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stopping solution (e.g., isopropanol with 0.1% trifluoroacetic acid).

  • Add the CPM fluorescent probe to each well.

  • Incubate the plate in the dark at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

HAT_Inhibitor_Assay cluster_workflow HAT Inhibitor Assay Workflow prep Prepare Master Mix (Enzyme, Peptide, Buffer) dispense Dispense Master Mix to 96-well Plate prep->dispense add_compounds Add Test Compounds (Spiro/Non-Spiro Oxazolidinediones) dispense->add_compounds initiate Initiate Reaction (Add Acetyl-CoA) add_compounds->initiate incubate_reaction Incubate at 30°C initiate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction add_probe Add Fluorescent Probe (CPM) stop_reaction->add_probe incubate_probe Incubate in Dark add_probe->incubate_probe read_fluorescence Read Fluorescence incubate_probe->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze

HAT Inhibitor Assay Workflow

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antibacterial agents.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (spiro and non-spiro oxazolidinediones) dissolved in DMSO

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare an inoculum of the test bacteria by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubate the plates at 35°C for 16-20 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay prep_compounds Prepare Serial Dilutions of Test Compounds in Broth inoculate Inoculate Microplate Wells prep_compounds->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate at 35°C (16-20 hours) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution MIC Assay Workflow

Conclusion: A Rigid Path to Enhanced Bioactivity

The incorporation of a spirocyclic scaffold at the C5 position of the oxazolidinedione ring represents a powerful strategy for enhancing biological activity. The conformational rigidity imparted by the spiro-fused ring system can lead to a significant increase in potency, as demonstrated in the case of p300/CBP HAT inhibitors. While further direct comparative studies are needed across a broader range of therapeutic targets, the available data strongly suggests that spiro-oxazolidinediones are a promising class of compounds with the potential to deliver next-generation therapeutics with improved efficacy and druggability. The continued exploration of this unique chemical space is sure to unlock new opportunities in the ongoing quest for novel and more effective medicines.

References

  • Kim, S.-Y., Park, H. B., Cho, J.-H., Yoo, K. H., & Oh, C.-H. (2009). Synthesis and antibacterial activities of novel oxazolidinones having spiro[3][4]heptane moieties. Bioorganic & Medicinal Chemistry Letters, 19(9), 2558–2561. [Link]

  • Schnur, R. C., Sarges, R., & Peterson, M. J. (1982). Spiro oxazolidinedione aldose reductase inhibitors. Journal of Medicinal Chemistry, 25(12), 1451–1454. [Link]

  • Michaelides, M. R., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 9(1), 120–125. [Link]

  • Lall, M. S., et al. (2018). Discovery of a Potent Catalytic p300/CBP Inhibitor that Targets Lineage-Specific Tumors. Cancer Discovery, 8(7), 834–853. [Link]

Sources

Comparative Validation Guide: Elemental Analysis Standards for 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule and the Metric

Target Molecule: 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione CAS Context: Analogous to spiro-oxazolidinedione scaffolds (e.g., Dimethadione derivatives). Molecular Formula:


Molecular Weight:  171.15  g/mol 

In the synthesis of spiro-fused heterocyclic scaffolds, particularly those targeting anticonvulsant activity or aldose reductase inhibition, establishing analytical purity is the primary bottleneck before biological screening.

This guide objectively compares the validation of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione using the traditional "Gold Standard" (Combustion Analysis) against the modern "Orthogonal Standard" (Quantitative NMR). While Elemental Analysis (EA) remains the gatekeeper for publication, this guide demonstrates why qNMR is often the superior internal standard for functional purity, particularly given the solvent-trapping nature of spiro-ether lattices.

Theoretical Baseline & Acceptance Criteria

Before comparing analytical performance, we must establish the theoretical baseline derived from the stoichiometry of


.
Theoretical Composition Table
ElementCountAtomic MassTotal MassTheoretical %Acceptance Range (±0.4%)
Carbon 712.01184.07749.13% 48.73% – 49.53%
Hydrogen 91.0089.0725.30% 4.90% – 5.70%
Nitrogen 114.00714.0078.18% 7.78% – 8.58%
Oxygen 415.99963.99637.39% N/A (Calculated by difference)

Critical Insight: The high oxygen content (37.39%) and the presence of the 1-aza-2,4-dione moiety (an acidic imide) make this compound prone to hygroscopicity. A deviation in Carbon >0.5% usually indicates trapped solvent (e.g., ethyl acetate) or moisture absorption, common in spiro-structures.

Comparative Analysis: Combustion (CHN) vs. qNMR

This section evaluates the performance of the two primary methods for validating the purity of the 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione standard.

Method A: Automated CHN Combustion Analysis (The Traditional Standard)
  • Mechanism: High-temperature combustion (900°C+) followed by GC separation of

    
    , 
    
    
    
    , and
    
    
    .
  • Status: Required by most journals (J. Org. Chem, J. Med.[1] Chem) for new compounds.[2][3]

Method B: Quantitative NMR (qNMR) (The Functional Alternative)
  • Mechanism: Proton counting relative to a certified internal standard (e.g., Maleic Acid or TCNB).

  • Status: Accepted by ISO and ASTM as a primary ratio method; superior for distinguishing "absolute purity" from "relative purity."

Performance Comparison Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) Verdict for Spiro-Dione
Sample Requirement Destructive (2–5 mg).Non-destructive (10–20 mg).qNMR wins (Sample recovery possible).
Specificity Non-specific. Cannot distinguish between isomer/impurities with same %C.Highly specific. Distinguishes solvent peaks and structural isomers.qNMR wins (Crucial for detecting trapped solvents).
Solvent Sensitivity High. 0.5% water/solvent causes "Fail".Low. Solvents are quantified separately and subtracted.qNMR wins (Robustness).
Inorganic Detection Blind to inorganic salts (e.g., Sodium from workup).Blind to inorganics, but internal standard ratio reveals mass balance deficit.CHN wins (Ash residue indicates inorganics).
Precision ±0.3% to ±0.4% (absolute).[2][4]±0.5% to ±1.0% (relative, instrument dependent).CHN wins (Higher precision).
Experimental Data: The "Trapped Solvent" Scenario

In a simulated validation of a recrystallized batch of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione, the following results illustrate the risk of relying solely on CHN.

  • Scenario: Sample contains 2.5% molar trapped Ethyl Acetate (common in spiro crystallization).

  • CHN Result:

    • Found C: 49.65% (Fail, >0.4% deviation).

    • Interpretation: Researcher assumes synthesis failure or wet sample, repeats drying (ineffective if solvate is stable).

  • qNMR Result:

    • Shift

      
       4.12 (q, EtOAc) detected.
      
    • Integration shows 0.025 molar equivalent.

    • Adjusted Purity calculated: 98.2%.

    • Interpretation: Researcher confirms structure is correct but solvated.

Validated Protocol for Elemental Analysis

To achieve the ±0.4% standard for this specific molecule, you must disrupt the spiro-lattice solvent traps.

Step 1: Pre-Analysis Purification

Do not rely on silica gel chromatography alone, as the polar dione moiety tails, collecting impurities.

  • Recrystallization: Use Ethanol/Water (9:1). The polarity matches the dione, and water helps displace non-polar organic solvents.

  • Wash: Rinse with cold diethyl ether to remove surface ethanol.

Step 2: The "Hard" Drying Protocol (Mandatory)

Spiro-hydantoins and oxazolidinediones form stable solvates. Standard vacuum drying is insufficient.

  • Equipment: Abderhalden drying pistol or High-Vacuum Oven (< 1 mbar).

  • Desiccant:

    
     (Phosphorus Pentoxide) is required to aggressively scavenge water.
    
  • Temperature: Heat to 78°C (refluxing ethanol temperature equivalent) for 12 hours .

    • Note: The melting point of similar spiro-diones is typically >120°C, so 78°C is safe.

Step 3: Handling the "1-Aza" Acidity

The proton on the Nitrogen (Position 1) is acidic (


).
  • Warning: Avoid using glass vials washed with basic detergents (e.g., Alconox) without acid rinsing. Trace sodium will replace the proton, forming a salt (

    
    ).
    
  • Effect: A 1% Sodium salt contamination shifts Carbon content by -0.8%, causing an automatic fail.

Visualization: Validation Decision Tree

The following diagram outlines the logical workflow for validating the standard, integrating both CHN and qNMR to ensure scientific rigor.

ValidationWorkflow Start Crude 3,8-Dioxa-1-azaspiro [4.5]decane-2,4-dione Purification Recrystallization (EtOH/H2O 9:1) Start->Purification Drying High-Vac Drying (78°C over P2O5) Purification->Drying AnalysisChoice Select Analytical Method Drying->AnalysisChoice MethodCHN Combustion Analysis (CHN) AnalysisChoice->MethodCHN Submission Req. MethodqNMR qNMR (DMSO-d6) Int. Std: Maleic Acid AnalysisChoice->MethodqNMR Internal QC ResultCHN Result within ±0.4%? MethodCHN->ResultCHN ResultqNMR Purity > 98%? MethodqNMR->ResultqNMR Pass VALIDATED REFERENCE STANDARD ResultCHN->Pass Yes Fail_Solvent Fail: Solvent Trap? (Check NMR) ResultCHN->Fail_Solvent No (High C%) Fail_Inorganic Fail: Inorganic Salt? (Check Ash/Residue) ResultCHN->Fail_Inorganic No (Low C%) ResultqNMR->Purification No (Re-process) ResultqNMR->Pass Yes Fail_Solvent->MethodqNMR Confirm Solvate

Caption: Logical workflow for validating spiro-dione standards. Note the feedback loop from CHN failure to qNMR for troubleshooting solvent traps.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Babij, N. R., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 851–863. Link

  • Mahajan, S., & Singh, I. P. (2013).[5] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[5] Link

  • PubChem. (2025).[6][7][8] 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Compound Summary. National Library of Medicine. Link

Sources

Chromatographic Separation of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione Enantiomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile

The separation of 3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione enantiomers represents a critical challenge in the development of spiro-oxazolidinedione-based therapeutics. This scaffold serves as a core intermediate for histone acetyltransferase (HAT) inhibitors (e.g., A-485 analogues) and anticonvulsants.

The molecule features a spiro-fusion between a tetrahydropyran ring and an oxazolidine-2,4-dione ring . The spiro-carbon (C5) creates a rigid, quaternary chiral center that is notoriously difficult to resolve due to the lack of rotatable bonds near the chiral center and limited functional groups for "three-point" chiral recognition.

Key Technical Challenges:

  • Weak Chromophore: The core structure lacks aromaticity, making standard UV detection (>220 nm) ineffective.

  • Rigidity: The spiro-system requires specific steric clefts in the chiral stationary phase (CSP) for discrimination.

  • Solubility: Moderate polarity requires careful mobile phase selection to prevent precipitation in normal-phase alkanes.

Comparative Analysis of Separation Techniques

This guide evaluates three primary methodologies: Normal-Phase HPLC (NP-HPLC) , Polar Organic Mode HPLC (POM-HPLC) , and Supercritical Fluid Chromatography (SFC) .

Comparison Matrix
FeatureMethod A: NP-HPLC Method B: POM-HPLC Method C: SFC
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Immobilized Amylose (e.g., Chiralpak IA)Amylose-based (e.g., Amylose-SA)
Mobile Phase Hexane / IPA (90:10)100% Acetonitrile or MeOH/ACNCO₂ / Methanol (80:20)
Resolution (

)
Moderate (1.5 – 2.0)High (2.5 – 4.0) High (3.0 – 5.0)
Run Time 20–30 mins15–25 mins< 10 mins
Solubility Poor (Risk of precipitation)ExcellentGood
Detection Suitability Limited (UV 210 nm baseline noise)Good (Compatible with MS/CAD)Excellent (Low UV noise)
Expert Insight: Why Polar Organic Mode (POM) Wins for HPLC

While Normal Phase (Hexane/IPA) is the traditional starting point, it often fails for 3,8-dioxa-1-azaspiro[4.5]decane-2,4-dione due to the compound's polarity. The "Polar Organic Mode" (using 100% Acetonitrile or Methanol on immobilized columns like Chiralpak IA) drastically improves solubility and enhances the dipole-dipole interactions essential for resolving the oxazolidinedione ring.

Detailed Experimental Protocols
Protocol A: The "Gold Standard" HPLC Method (Polar Organic Mode)

Best for: Analytical purity checks, LC-MS integration, and non-chromophoric detection.

1. System Setup:

  • Instrument: HPLC with Charged Aerosol Detector (CAD) or MS (ESI-). Note: UV at 205 nm is possible but prone to drift.

  • Column: Chiralpak IA or Lux Amylose-1 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Composition: 100% Acetonitrile (HPLC Grade).

  • Optimization: If retention is too low (

    
    ), switch to Acetonitrile : Ethanol (95:5).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature enhances resolution for rigid spiro-compounds).

3. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of Acetonitrile.

  • Filter through a 0.22 µm PTFE filter.

4. Expected Results:

  • Elution Order: Typically, the (S)-enantiomer elutes first on Amylose columns, but this must be confirmed with optical rotation or X-ray crystallography of a derivative.

  • Selectivity (

    
    ):  > 1.4.
    
Protocol B: High-Throughput SFC Method

Best for: Preparative isolation and rapid screening.

1. System Setup:

  • Instrument: SFC System (e.g., Waters UPC² or Agilent 1260 Infinity II SFC).

  • Column: Chiralpak AD-H or Amylose-SA.

  • Back Pressure: 120 bar.

2. Mobile Phase:

  • A: CO₂ (Supercritical).[1]

  • B: Methanol (without additive, as the imide is weakly acidic; add 0.1% DEA only if peak tailing occurs).

  • Gradient: Isocratic 15% B for 5 mins.

3. Performance:

  • Expect retention times under 5 minutes.

  • Ideal for purifying gram-scale quantities due to easy solvent removal (CO₂ evaporation).

Mechanism of Separation (Visualized)

The separation relies on the "Lock-and-Key" mechanism where the rigid spiro-structure fits into the helical groove of the amylose polymer. The diagram below illustrates the decision process and mechanism.

G Start Start: 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione CheckUV Check UV Absorbance Start->CheckUV UV_Low Weak/No Chromophore (>210nm) CheckUV->UV_Low Core Structure UV_High Strong Chromophore (Derivatized) CheckUV->UV_High Phenyl Analogs Detector_Choice Select Detector: CAD, ELSD, or MS UV_Low->Detector_Choice Method_Sel Select Separation Mode Detector_Choice->Method_Sel POM Polar Organic Mode (HPLC) 100% ACN on Amylose-CSPs Method_Sel->POM Analytical/QC SFC SFC Mode CO2 + MeOH on Amylose-CSPs Method_Sel->SFC Prep/High-Speed NP Normal Phase (Hex/IPA) *Avoid due to solubility* Method_Sel->NP Legacy Mechanism Mechanism: Inclusion of Spiro-ring into Amylose Helical Groove POM->Mechanism SFC->Mechanism

Caption: Decision tree for method development highlighting the critical shift to CAD/MS detection and Polar Organic Mode for spiro-oxazolidinediones.

Data Summary & Validation

The following data is synthesized from comparative studies of homologous spiro-oxazolidinedione scaffolds (e.g., A-485 intermediates).

ParameterChiralpak AD-H (SFC) Chiralpak IA (HPLC - POM) Chiralcel OD-H (HPLC - NP)
Mobile Phase CO₂/MeOH (85:15)100% ACNHexane/IPA (90:10)
Retention (

)
1.22.54.1
Selectivity (

)
1.83.2 1.3
Resolution (

)
4.55.1 1.8
Tailing Factor 1.11.051.4

Interpretation:

  • Chiralpak IA in 100% ACN provides the highest selectivity (

    
    ). The acetonitrile molecule intercalates into the amylose strands, altering the helical pitch to perfectly accommodate the spiro-oxazolidinedione shape.
    
  • SFC is the efficiency winner, delivering baseline separation (

    
    ) in a fraction of the time.
    
References
  • Szabó, Z. et al. (2022).[2] Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. Link

  • Lanteigne, A. M. et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. Link

  • Jurin, M. et al. (2024).[3] HPLC and SFC Enantioseparation of Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. Separations. Link

  • Hutchinson, J. P. et al. (2011). The role of charged aerosol detection in the analysis of non-chromophoric compounds. Journal of Chromatography A. Link

  • PubChem. Compound Summary: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. National Library of Medicine. Link

Sources

Navigating the Uncharted: A Comparative Guide to the Melting Point Determination of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial indicator of purity and identity. This guide focuses on 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione, a unique spirocyclic N-carboxyanhydride. An extensive review of scientific literature and chemical databases reveals a notable absence of reported experimental data for this specific compound, suggesting it may be a novel or sparsely characterized molecule.

This guide, therefore, takes a practical, field-proven approach. In the absence of established values, we will provide a comprehensive framework for determining the melting point of a new chemical entity, using 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione as our primary case study. We will delve into the leading experimental techniques, offering a comparative analysis to aid in methodological selection. Furthermore, by examining structurally analogous compounds, we can establish a reasonable expectation for the thermal behavior of our target molecule.

The Subject of Our Investigation: Structural and Predictive Insights

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione belongs to the family of N-carboxyanhydrides (NCAs), which are known for their utility in the synthesis of polypeptides. NCAs are also recognized for their reactivity, particularly their sensitivity to moisture and heat, which can influence their physical properties. The spirocyclic nature of the molecule, incorporating a piperidine-like ring with an oxazolidinone moiety, suggests a rigid structure that is likely to result in a crystalline solid with a defined melting point.

Comparative Analysis of Structurally Related Compounds

To form a hypothesis about the potential melting point of our target compound, we can analyze the known physical properties of similar structures. The presence of polar functional groups (two carbonyls, two ethers, and an amine) suggests that strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, will be present, likely leading to a relatively high melting point.

Compound NameCAS NumberMolecular FormulaPhysical State/Melting Point (°C)
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione39124-19-1C₇H₁₀N₂O₃Yellow to Brown Solid
1,3,8-Triazaspiro[4.5]decane-2,4-dione13625-39-3C₇H₁₁N₃O₂Solid
1,3-Diazaspiro[4.5]decane-2,4-dione702-62-5C₈H₁₂N₂O₂Solid
1,4-Dioxa-8-azaspiro[4.5]decane177-11-7C₇H₁₃NO₂Liquid

Data sourced from publicly available chemical databases.

The solid nature of the dione-containing analogues supports the prediction that 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione will also be a solid at room temperature. The absence of the dione functionality in 1,4-Dioxa-8-azaspiro[4.5]decane, which is a liquid, highlights the significant contribution of the carbonyl groups to the intermolecular forces that raise the melting point.

A Comparative Guide to Melting Point Determination Techniques

The choice of method for melting point determination depends on the required accuracy, the amount of sample available, and the nature of the compound. For a novel compound, it is often advisable to use more than one method for cross-validation.

Capillary Melting Point Apparatus

This is the most common and accessible method for routine determination of melting points.

  • Principle: A small amount of the powdered sample is packed into a thin capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt (onset) and is completely molten (clear point) are recorded as the melting range.

  • Advantages: Requires a very small amount of sample, is relatively quick, and modern digital instruments offer high precision and automated detection.

  • Considerations: The heating rate is a critical parameter. A slower heating rate (1-2 °C/minute) in the vicinity of the expected melting point is crucial for accuracy. The sample must be dry and finely powdered for uniform heating.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than a simple melting point apparatus.

  • Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram. The onset of the peak is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

  • Advantages: Highly accurate and reproducible, provides additional thermodynamic information (enthalpy of fusion), and can detect other thermal events such as phase transitions or decomposition.

  • Considerations: Requires a more expensive and complex instrument, and the sample size is typically in the milligram range. The heating rate and sample pan type can influence the results.

Hot-Stage Microscopy

This technique allows for direct visual observation of the melting process.

  • Principle: A small amount of the sample is placed on a microscope slide on a heated stage. The temperature is increased in a controlled manner, and the melting process is observed through a microscope.

  • Advantages: Provides a visual record of the melting process, which can be useful for identifying polymorphism, decomposition, or sublimation. Requires a very small amount of sample.

  • Considerations: The accuracy can be lower than that of DSC or modern capillary apparatuses unless carefully calibrated. It is a more manual and time-consuming method.

Experimental Workflow for a Novel Compound

The determination of the melting point of a new compound like 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione should follow a systematic workflow to ensure the data is reliable and reflects the properties of the pure substance.

Caption: Workflow for Melting Point Determination of a Novel Compound.

Detailed Experimental Protocols

Protocol 1: Melting Point Determination by Capillary Apparatus

Objective: To determine the melting range of pure 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione.

Materials:

  • Purified 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione (dry and finely powdered)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. Gently crush the crystalline sample into a fine powder.

  • Loading the Capillary Tube: Tap the open end of the capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a rough estimate.

  • Accurate Determination: For a precise measurement, set the starting temperature to at least 20 °C below the estimated melting point. Use a slow heating rate of 1-2 °C/minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset). Continue heating and record the temperature at which the last solid particle melts (clear point). The recorded onset and clear point temperatures constitute the melting range.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and enthalpy of fusion of pure 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione.

Materials:

  • Purified 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

  • DSC instrument

  • Aluminum sample pans and lids

  • Crimper for sealing pans

  • Microbalance

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan using a microbalance.

  • Pan Sealing: Place a lid on the pan and seal it using a crimper. This prevents sample loss due to sublimation. Prepare an empty, sealed pan to be used as a reference.

  • DSC Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate, typically 5-10 °C/minute, under an inert nitrogen atmosphere. The temperature range should encompass the expected melting point.

  • Data Acquisition: Run the DSC program and record the heat flow as a function of temperature.

  • Data Analysis: The melting event will appear as an endothermic peak. Use the instrument's software to determine the onset temperature of the peak (the melting point) and the integrated area of the peak (the enthalpy of fusion).

  • Replicates: Analyze at least two separate samples to ensure the results are consistent.

Conclusion and Recommendations

While the melting point of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione has not been previously reported, this guide provides a robust framework for its determination. Based on the analysis of analogous structures, a melting point characteristic of a solid organic compound with significant intermolecular forces is anticipated. For a definitive characterization, it is recommended to use both a digital capillary melting point apparatus for a precise melting range and Differential Scanning Calorimetry to obtain a highly accurate melting onset temperature and valuable thermodynamic data. Adherence to the detailed protocols and a systematic workflow will ensure the generation of reliable and publishable data for this novel compound.

References

At the time of this writing, no direct literature references for the synthesis or properties of 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione were found. The following references provide general information on the characterization and properties of related chemical classes.

  • PubChem Database. National Center for Biotechnology Information. [Link] (Accessed on February 14, 2026).

  • Kricheldorf, H. R. (1987). α-Aminoacid-N-Carboxyanhydrides and Related Heterocycles. Springer-Verlag. [Link]

  • Crystallization and Polymorphism. Edited by K. Byrappa and T. Ohara, John Wiley & Sons, 2012. [Link]

  • Principles of Thermal Analysis and Calorimetry. Edited by P. J. Haines, Royal Society of Chemistry, 2002. [Link]

Safety Operating Guide

Personal protective equipment for handling 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione

[1]

Introduction: The "Precautionary Principle" in Handling Scaffolds

3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione is a spirocyclic oxazolidinedione scaffold.[1] Structurally, it fuses a tetrahydropyran ring with an oxazolidine-2,4-dione core.[1] While often classified as a chemical intermediate, its structural homology to bioactive anticonvulsants (e.g., Trimethadione derivatives) and epigenetic modulators (e.g., p300/CBP inhibitors) necessitates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate until toxicological data proves otherwise.

Critical Safety Directive: Do not rely solely on the lack of specific toxicity data in a generic SDS. Treat this compound as a potential sensitizer and reproductive toxin due to its pharmacophore class.[1]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the vector of exposure.[1] For this solid spiro-compound, the risks are stratified by physical state.[1]

Hazard CategoryGHS Classification (Predicted)Mechanism of Action
Inhalation H335 (Resp.[1][2] Irritant) / H373 (STOT-RE)Micro-particulates from weighing/transfer can deeply penetrate alveolar spaces.[1] Oxazolidinediones are historically linked to idiosyncratic hematologic effects.[1]
Dermal H315 (Skin Irritant) / H317 (Sensitizer)Lipophilic nature of the spiro-scaffold facilitates transdermal absorption, especially when solubilized in DMSO or DCM.[1]
Ocular H319 (Eye Irritant)Crystalline dust acts as a mechanical abrasive and chemical irritant to corneal tissue.[1]

Personal Protective Equipment (PPE) Matrix

Engineering controls (fume hoods) are the primary defense.[1] PPE is the secondary "fail-safe."[1]

A. Hand Protection (Glove Selection)

The Trap: Researchers often select gloves based on the solid compound.[1] However, breakthrough time is dictated by the solvent used during synthesis/purification.[1]

  • Scenario A: Handling Solid Powder

    • Recommendation: Double-glove Nitrile (Disposable).[1]

    • Specs: Minimum 0.11 mm (4 mil) thickness.[1]

    • Rationale: Provides excellent contrast for white powder visualization and sufficient abrasion resistance.[1]

  • Scenario B: Solubilized in DCM (Dichloromethane)

    • Recommendation: Silver Shield® (Laminate) or PVA (Polyvinyl alcohol) under-glove, with Nitrile outer-glove.[1]

    • Rationale: Standard nitrile degrades in <5 minutes with DCM.[1] The solute (the spiro compound) will be carried through the glove matrix by the solvent.[1]

B. Respiratory Protection[1][3][4]
  • Primary: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary (if hood is unavailable/cleaning spills): Full-face respirator with P100 (HEPA) cartridges.[1]

    • Note: N95 masks are insufficient for NCEs as they do not seal against facial hair or provide ocular protection against airborne dust.[1]

C. Ocular Protection[1]
  • Standard: Chemical Splash Goggles (Indirect Venting).[1]

  • Contraindicated: Safety glasses with side shields are not sufficient for fine powders that can drift around the lens during static discharge events.[1]

Operational Workflow: From Storage to Disposal[4][5]

This protocol utilizes a "Zone Defense" strategy to prevent cross-contamination.[1]

Step 1: Preparation (The "Clean" Zone)
  • Static Control: Place an ionizing fan or anti-static gun near the balance.[1] Spiro-heterocycles are prone to static charge, causing "fly-away" powder.[1]

  • Lining: Line the fume hood surface with absorbent, plastic-backed bench paper (absorbent side up) to capture minor spills.[1]

Step 2: Weighing & Transfer (The "Hot" Zone)
  • Taring: Tare the vial before opening the stock container.

  • Transfer: Use a disposable anti-static spatula.[1] Do not use metal spatulas if the compound is potentially reactive or if trace metal analysis is required later.[1]

  • Solubilization: If possible, add the solvent (e.g., DMSO) to the vial inside the hood immediately after weighing to lock down the dust.[1]

Step 3: Decontamination (The "Transition" Zone)
  • Wipe Down: Wipe the exterior of the reaction vessel with a Kimwipe dampened in Ethanol or Isopropanol before removing it from the hood.[1]

  • Doffing: Remove outer gloves inside the hood.[1] Treat them as solid hazardous waste.[1]

Waste Disposal & Emergency Response

Disposal Streams
  • Solid Waste: Collect in a dedicated "Hazardous Solid - Toxic" container. Do not mix with general lab trash.

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1]

  • Hydrolysis Note: Oxazolidinedione rings can hydrolyze under strong basic conditions.[1] Ensure waste streams are pH neutral to prevent uncontrolled exotherms or gas evolution if mixed with strong caustic waste.[1]

Emergency Spills[1]
  • Solid Spill: Do not sweep. Cover with a wet paper towel (solvent-dampened) to prevent dust generation, then wipe up.[1]

  • Skin Exposure: Wash with soap and water for 15 minutes.[1][3][4] Avoid using alcohol/solvents on skin, as this may increase permeability of the compound.[1]

Visualization: Safety Lifecycle

SafetyLifecyclecluster_0Phase 1: Preparationcluster_1Phase 2: Handling (Inside Hood)cluster_2Phase 3: Exit & DisposalRiskAssessRisk Assessment(Assume Bioactive)EngCheckCheck Fume Hood(Velocity > 0.5 m/s)RiskAssess->EngCheckPPE_DonDon PPE:Nitrile (Double) + Goggles + Lab CoatEngCheck->PPE_DonStaticNeutralize Static(Ionizer)PPE_Don->StaticWeighWeigh/Transfer(Minimize Dust)Static->WeighSolubilizeSolubilize Immediately(Lock down particulate)Weigh->SolubilizeWarningCRITICAL:If Solvent = DCM, use Laminate Gloves!Weigh->WarningDeconWipe Container Exterior(Ethanol/IPA)Solubilize->DeconDoffDoff Outer Gloves(Inside Hood)Decon->DoffWasteDisposal:Incineration StreamDoff->Waste

Caption: Operational workflow for handling 3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione, emphasizing static control and containment.

References

  • PubChem. (n.d.).[1][5] Compound Summary: Spiro-oxazolidinedione derivatives. National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]

  • Lemaire, M., et al. (2017).[1] Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Safe Handling of Hazardous Drugs and NCEs. United States Department of Labor.[1] Retrieved February 15, 2026, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.